Tenacissoside B
説明
特性
分子式 |
C51H78O19 |
|---|---|
分子量 |
995.2 g/mol |
IUPAC名 |
[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C51H78O19/c1-12-23(3)44(58)66-41-42-48(8)17-15-29(20-28(48)14-18-50(42)51(70-50)19-16-30(25(5)53)49(51,9)43(41)69-45(59)24(4)13-2)64-33-21-31(60-10)38(26(6)62-33)67-47-37(57)40(61-11)39(27(7)63-47)68-46-36(56)35(55)34(54)32(22-52)65-46/h12-13,26-43,46-47,52,54-57H,14-22H2,1-11H3/b23-12+,24-13+/t26-,27-,28+,29+,30+,31-,32-,33+,34-,35+,36-,37-,38-,39-,40+,41+,42-,43-,46+,47+,48+,49+,50+,51-/m1/s1 |
InChIキー |
JDMTZOJCBRPKNH-GIJSANPGSA-N |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to the Biosynthetic Pathway of Tenacissoside B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tenacissoside B, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima, has attracted considerable interest due to its potential pharmacological activities. Understanding its biosynthesis is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel, bioactive derivatives. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, integrating recent findings from transcriptomic and functional genomic studies of Marsdenia tenacissima. While the complete enzymatic sequence has not been fully elucidated, this document presents a robust, evidence-based model of the pathway, details key enzyme classes involved, and outlines relevant experimental methodologies for their characterization.
Introduction
Marsdenia tenacissima (Roxb.) Wight et Arn. is a perennial vine used in traditional medicine, known to produce a variety of bioactive C21 steroidal glycosides, including the tenacissosides. These compounds are characterized by a pregnane-type steroidal aglycone adorned with a complex oligosaccharide chain and various acyl groups. This compound and its analogues have demonstrated a range of biological activities, making them promising candidates for drug development.
The biosynthesis of these complex natural products is a multi-step process involving a consortium of specialized enzymes. Elucidating this pathway is a critical step towards the biotechnological production of tenacissosides, which would provide a more sustainable and scalable alternative to extraction from plant sources. This guide synthesizes the current knowledge on the biosynthetic route to this compound, with a focus on the enzymatic transformations from the initial precursor, cholesterol, to the final intricate structure.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the C21 Pregnane (B1235032) Core: The initial steps follow the well-established isoprenoid and steroid biosynthesis pathways, culminating in the formation of progesterone (B1679170) from cholesterol.
-
Oxygenation of the Pregnane Core: A series of hydroxylation reactions, catalyzed by cytochrome P450 monooxygenases (CYPs), decorates the steroid skeleton with multiple hydroxyl groups.
-
Glycosylation and Acylation: The decorated aglycone is subsequently modified by glycosyltransferases (GTs) and acyltransferases (ATs) to yield the final this compound structure.
A recent study has successfully elucidated the complete pathway for progesterone biosynthesis in Marsdenia tenacissima, providing a solid foundation for the early steps of the this compound pathway. The downstream modifications are proposed based on the known structure of tenacissosides and transcriptome data from M. tenacissima, which has revealed the presence of numerous candidate CYPs, GTs, and ATs.
Stage 1: Formation of the Progesterone Core
The biosynthesis of the C21 pregnane core in Marsdenia tenacissima begins with cholesterol and proceeds through two key enzymatic steps to yield progesterone.
Figure 1: Pathway for the formation of the progesterone core in Marsdenia tenacissima.
The conversion of cholesterol to pregnenolone is catalyzed by the mitochondrial cytochrome P450 side-chain cleavage enzyme (CYP450scc). In M. tenacissima, two such enzymes, Mt108 and Mt150, have been identified. Subsequently, pregnenolone is converted to progesterone by the bifunctional enzyme MtHSD5, which exhibits both Δ⁵-3β-hydroxysteroid dehydrogenase (3β-HSD) and Δ⁵-Δ⁴-ketosteroid isomerase (KSI) activities.
Stages 2 & 3: Proposed Oxygenation, Glycosylation, and Acylation
Following the formation of progesterone, a series of largely uncharacterized enzymatic modifications are required to produce this compound. Based on the structure of related tenacissosides, these modifications are predicted to involve:
-
Hydroxylations: Multiple hydroxyl groups are introduced at various positions on the progesterone backbone. These reactions are catalyzed by specific cytochrome P450 monooxygenases (CYPs).
-
Glycosylation: A multi-sugar chain is attached to the aglycone. This process is mediated by a series of UDP-dependent glycosyltransferases (UGTs), each specific for a particular sugar and linkage.
-
Acylation: Acyl groups, such as tigloyl or benzoyl moieties, are added to the sugar residues or the steroidal core by acyltransferases (ATs), likely from the BAHD family.
The precise sequence of these events is yet to be determined. It is plausible that glycosylation and acylation steps are interspersed with hydroxylation reactions.
Figure 2: Proposed downstream pathway for this compound biosynthesis.
Transcriptome analysis of Marsdenia tenacissima has identified numerous unigenes encoding putative CYPs, UGTs, and O-acyltransferases, which are strong candidates for catalyzing these downstream modifications.[1]
Quantitative Data
At present, there is a lack of published quantitative data, such as enzyme kinetics, precursor concentrations, or metabolic flux analysis, specifically for the biosynthetic pathway of this compound. Such data is crucial for identifying rate-limiting steps and for optimizing metabolic engineering strategies. The table below serves as a template for the types of quantitative data that are needed for a comprehensive understanding of this pathway.
| Parameter | Enzyme/Step | Value | Units | Reference |
| Km | e.g., CYP450 | Data not available | µM | |
| kcat | e.g., CYP450 | Data not available | s-1 | |
| Vmax | e.g., UGT | Data not available | nmol/mg/min | |
| Metabolic Flux | e.g., Progesterone -> Hydroxylated Intermediate | Data not available | µmol/gDW/h |
Experimental Protocols
The elucidation of the complete biosynthetic pathway of this compound will require the functional characterization of the candidate enzymes identified through transcriptomics. Below are generalized protocols for the key experiments required.
Heterologous Expression and Functional Characterization of Cytochrome P450s
This workflow outlines the general steps for identifying the function of a candidate CYP enzyme.
Figure 3: Experimental workflow for CYP450 characterization.
Methodology:
-
Gene Identification and Cloning: Candidate CYP genes are identified from the M. tenacissima transcriptome based on homology to known steroid hydroxylases. The full-length cDNA is amplified by PCR and cloned into an appropriate vector.
-
Heterologous Expression: The CYP gene is subcloned into a yeast expression vector, such as pYES-DEST52, and transformed into a suitable Saccharomyces cerevisiae strain. Protein expression is induced, typically by galactose.
-
Enzyme Assays: Microsomal fractions containing the expressed CYP are isolated from the yeast culture. In vitro assays are performed by incubating the microsomes with the putative substrate (e.g., progesterone or a hydroxylated derivative) and a source of reducing equivalents (NADPH and a cytochrome P450 reductase).
-
Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the hydroxylated steroid.
Characterization of UDP-Glycosyltransferases (UGTs)
Methodology:
-
Gene Cloning and Protein Expression: Candidate UGT genes are cloned and expressed, typically in Escherichia coli as soluble proteins.
-
Enzyme Assays: The purified recombinant UGT is incubated with a potential acceptor substrate (the steroid aglycone) and a range of UDP-activated sugar donors (e.g., UDP-glucose, UDP-rhamnose).
-
Product Detection: The formation of the glycosylated product can be monitored by various methods, including HPLC or LC-MS. Assays that detect the release of UDP, such as the UDP-Glo™ assay, are suitable for high-throughput screening.
Characterization of Acyltransferases (ATs)
Methodology:
-
Gene Cloning and Protein Expression: Candidate AT genes, such as those from the BAHD family, are cloned and expressed in a suitable host system.
-
Enzyme Assays: The purified enzyme is incubated with the glycosylated steroid as the acceptor molecule and an acyl-CoA donor (e.g., tigloyl-CoA, benzoyl-CoA).
-
Product Analysis: The acylated product is identified by LC-MS/MS, comparing the retention time and mass spectrum to authentic standards if available.
Conclusion and Future Perspectives
The biosynthetic pathway of this compound is beginning to be unraveled, with the early steps of C21 pregnane core formation in Marsdenia tenacissima now established. However, the downstream oxygenation, glycosylation, and acylation steps remain a significant area for future research. The functional characterization of the candidate CYPs, UGTs, and ATs identified in the M. tenacissima transcriptome is the next critical step. This will not only complete our understanding of how this complex and valuable natural product is made but will also provide the enzymatic tools necessary for its biotechnological production. The methodologies outlined in this guide provide a clear path forward for researchers in this field.
References
Tenacissoside B: Unraveling the Biological Activities of a Promising Natural Compound
A comprehensive review of the current scientific literature reveals a notable gap in the detailed biological activity data for Tenacissoside B, a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. While its presence is acknowledged in extracts demonstrating anti-cancer properties, specific quantitative data, detailed experimental protocols, and elucidated signaling pathways remain largely undocumented for this compound itself. In contrast, its structural analogs, Tenacissoside C and Tenacissoside H, have been the subject of more extensive research, demonstrating significant anti-inflammatory and anti-cancer potential.
The Known Landscape: Biological Activities of Related Tenacissosides
To provide a framework for potential future investigations into this compound, this guide summarizes the known biological activities of the closely related compounds, Tenacissoside C and Tenacissoside H. Researchers exploring this compound may find these insights valuable for hypothesis generation and experimental design.
Anti-Cancer Activity of Tenacissoside C
Tenacissoside C has demonstrated significant cytotoxic effects against various cancer cell lines. Notably, in human chronic myelogenous leukemia K562 cells, it exhibited time- and dose-dependent inhibition of cell proliferation.
| Cell Line | Compound | Time Point | IC50 (µM) | Reference |
| K562 | Tenacissoside C | 24 h | 31.4 | [3] |
| K562 | Tenacissoside C | 48 h | 22.2 | [3] |
| K562 | Tenacissoside C | 72 h | 15.1 | [3] |
The anti-cancer mechanism of Tenacissoside C in K562 cells involves the induction of apoptosis through the mitochondrial pathway. This is characterized by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins Bax and Bak.[3] This cascade ultimately leads to the activation of caspase-9 and caspase-3, key executioners of apoptosis.[3] Furthermore, Tenacissoside C was found to induce G0/G1 cell cycle arrest in K562 cells by downregulating cyclin D1 expression.[3]
A common method to assess the cytotoxic effects of compounds like Tenacissoside C is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells (e.g., K562) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Tenacissoside C) for different time intervals (e.g., 24, 48, 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a period to allow for its conversion into formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value is calculated from the dose-response curve.
Anti-Inflammatory and Anti-Cancer Activities of Tenacissoside H
Tenacissoside H has been shown to possess both anti-inflammatory and anti-cancer properties, mediated through the modulation of key signaling pathways.
In the context of inflammation, Tenacissoside H inhibits the lipopolysaccharide (LPS)-induced inflammatory response by regulating the NF-κB and p38 MAPK pathways.[4][5] This leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]
In hepatocellular carcinoma cells, Tenacissoside H has been found to inhibit cell growth and enhance radiosensitivity by inducing apoptosis and autophagy.[6] This anti-cancer effect is mediated through the suppression of the PI3K/Akt/mTOR signaling pathway.[6]
To investigate the effect of a compound on signaling pathways, Western blotting is a widely used technique.
-
Cell Lysis: Cells treated with the compound of interest are lysed to extract total proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB, Akt).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody. The intensity of the bands corresponds to the amount of the target protein.
Future Directions for this compound Research
The detailed investigation into the biological activities of Tenacissoside C and H provides a strong rationale for prioritizing similar studies on this compound. Future research should focus on:
-
Isolation and Purification: Establishing a robust protocol for the isolation and purification of high-purity this compound.
-
In Vitro Cytotoxicity Screening: Evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines using assays such as the MTT or SRB assay.
-
Mechanism of Action Studies: Investigating the underlying mechanisms of its potential anti-cancer activity, including its effects on apoptosis, cell cycle, and key signaling pathways like NF-κB and PI3K/Akt.
-
Anti-inflammatory Evaluation: Assessing its potential to modulate inflammatory responses in relevant in vitro and in vivo models.
By undertaking these focused research efforts, the scientific community can begin to fill the existing knowledge gap and determine the therapeutic potential of this compound. The insights gained from its sister compounds suggest that it could be a valuable lead for the development of novel anti-cancer and anti-inflammatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antitumor Activities of Marsdenia tenacissima - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Tenacissosides
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct mechanistic studies on Tenacissoside B are limited in the current body of scientific literature. This guide provides a comprehensive overview of the well-documented mechanisms of action for structurally related and frequently studied Tenacissosides, primarily Tenacissoside H (TH), Tenacissoside G (TG), and Tenacissoside C (TC). The information presented here on these related compounds offers valuable insights into the potential biological activities and signaling pathways that this compound may also modulate.
Core Mechanisms of Action: Modulation of Key Signaling Pathways
Research into the pharmacological effects of Tenacissosides has revealed their significant impact on critical cellular signaling pathways that regulate inflammation, cell survival, proliferation, and apoptosis. The primary mechanisms identified involve the modulation of the NF-κB, p38 MAPK, and PI3K/Akt/mTOR pathways.
Anti-inflammatory and Immunomodulatory Effects via NF-κB and p38 MAPK Pathway Inhibition
A substantial body of evidence points to the potent anti-inflammatory properties of Tenacissosides, which are largely attributed to their ability to suppress the NF-κB and p38 MAPK signaling cascades.
Tenacissoside H has been shown to exert anti-inflammatory effects by regulating the NF-κB and p38 pathways.[1] In lipopolysaccharide (LPS)-induced inflammation models, Tenacissoside H significantly inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interleukin-8 (IL-8).[2] Concurrently, it upregulates the expression of the anti-inflammatory cytokine IL-10.[2] This regulation is achieved by inhibiting the phosphorylation of key signaling molecules such as p38, IκBα (the inhibitor of NF-κB), and NF-κB itself.[2]
Similarly, Tenacissoside G has been demonstrated to alleviate osteoarthritis by suppressing the NF-κB pathway in chondrocytes.[3] It effectively reduces the expression of inflammatory and cartilage-degrading mediators like inducible nitric oxide synthase (iNOS), TNF-α, IL-6, matrix metalloproteinase-3 (MMP-3), and matrix metalloproteinase-13 (MMP-13).[3]
The anti-inflammatory mechanism also extends to the inhibition of osteoclastogenesis, a process critical in bone resorption and related inflammatory conditions. Tenacissoside H has been found to inhibit the IKK/NF-κB signaling pathway, which is crucial for osteoclast development.[4] This leads to the downregulation of genes essential for osteoclast function, such as c-FOS, NFATc1, Cathepsin K (CTSK), and ATP6v0d2.[4] Furthermore, it mitigates intracellular reactive oxygen species (ROS) levels, which are known to promote inflammatory responses.[4]
References
- 1. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. Tenacissoside G alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of Tenacissoside B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on Tenacissoside B is limited in the currently available scientific literature. This guide provides an in-depth analysis of the therapeutic targets of closely related compounds isolated from the same plant, Marsdenia tenacissima, namely Tenacigenin B (the aglycone of this compound), Tenacissoside C, and Tenacissoside H. The insights from these related molecules offer a strong predictive framework for the potential mechanisms and therapeutic targets of this compound.
Core Findings: Inferred Therapeutic Targets of this compound
Based on the analysis of its aglycone and related glycosides, this compound is predicted to exert its therapeutic effects primarily through the induction of apoptosis in cancer cells and the modulation of inflammatory pathways. The key signaling pathways implicated are the PI3K/Akt/mTOR pathway , the p53-mediated mitochondrial apoptotic pathway , and the NF-κB and p38 MAPK inflammatory pathways .
Table 1: Quantitative Data on the Cytotoxic and Pro-Apoptotic Effects of Related Tenacissosides
| Compound | Cell Line | Assay | Time (h) | IC50 (µM) | Key Findings | Reference |
| Tenacissoside C | K562 (Chronic Myelogenous Leukemia) | MTT | 24 | 31.4 | Induction of G0/G1 cell cycle arrest and apoptosis. | [1] |
| 48 | 22.2 | [1] | ||||
| 72 | 15.1 | [1] | ||||
| Tenacissoside H | LoVo (Colon Cancer) | MTT | 24 | 40.24 (µg/mL) | Inhibition of proliferation and migration, induction of apoptosis. | [2] |
| 48 | 13.00 (µg/mL) | [2] | ||||
| 72 | 5.73 (µg/mL) | [2] |
Signaling Pathways and Molecular Interactions
The anti-tumor and anti-inflammatory activities of Tenacissosides are governed by their interaction with key cellular signaling cascades.
Anti-Cancer Mechanism: Induction of Apoptosis
Tenacigenin B, the aglycone of this compound, has been shown to induce apoptosis in lymphoma cells through the regulation of the PTEN/PI3K/Akt and p53/p21 signaling pathways, as well as Aurora-A kinase.[3][4] Furthermore, Tenacissoside C induces apoptosis via the mitochondrial pathway.[1]
-
PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and growth. Tenacigenin B and Tenacissoside H have been shown to inhibit this pathway.[2][3] Downregulation of PI3K and Akt phosphorylation leads to decreased cell survival signaling.
-
p53-Mediated Mitochondrial Apoptosis: The tumor suppressor p53 plays a crucial role in initiating apoptosis. Tenacigenin B upregulates p53 and its downstream target p21, leading to cell cycle arrest.[3] Tenacissoside C has been observed to modulate the expression of Bcl-2 family proteins, decreasing anti-apoptotic Bcl-2 and Bcl-xL and increasing pro-apoptotic Bax and Bak, which in turn activates caspase-9 and the executioner caspase-3.[1]
-
Aurora-A Kinase: Tenacigenin B has been found to regulate Aurora-A, a kinase often overexpressed in cancer and involved in mitotic progression.[3][4]
Anti-Inflammatory Mechanism
Tenacissoside H has demonstrated anti-inflammatory effects by modulating the NF-κB and p38 MAPK signaling pathways.[5][6] This suggests that this compound may also target these pathways to reduce inflammation.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of pro-inflammatory genes. Tenacissoside H inhibits the phosphorylation of IκBα, which prevents the nuclear translocation of NF-κB and subsequent transcription of inflammatory mediators.[5]
-
p38 MAPK Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammatory responses. Tenacissoside H has been shown to reduce the phosphorylation of p38, thereby inhibiting the production of pro-inflammatory cytokines.[5]
Experimental Protocols
The following are summaries of experimental methodologies used in the cited studies on Tenacigenin B and Tenacissoside C, which can serve as a basis for designing experiments for this compound.
Cell Viability Assay (MTT Assay)[1]
-
Cell Culture: K562 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded in 96-well plates at a density of 5 × 10^4 cells/well and treated with various concentrations of Tenacissoside C for 24, 48, and 72 hours.
-
MTT Incubation: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader. The IC50 value was calculated from the dose-response curve.
Apoptosis Analysis (Flow Cytometry)[1][4]
-
Cell Treatment: Cells were treated with the indicated concentrations of the compound for the specified time.
-
Cell Harvesting and Staining: Cells were harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension and incubated in the dark for 15 minutes.
-
Flow Cytometry: The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells (Annexin V-positive).
Western Blot Analysis[1][3][4]
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk and incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt, p-p38, p38, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: The membrane was then incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The available evidence from studies on Tenacigenin B, Tenacissoside C, and Tenacissoside H strongly suggests that this compound holds significant therapeutic potential as an anti-cancer and anti-inflammatory agent. The primary molecular targets are likely to be key regulators of apoptosis and inflammation, including the PI3K/Akt/mTOR, p53, NF-κB, and p38 MAPK signaling pathways.
Future research should focus on direct experimental validation of these predicted targets and mechanisms for this compound. This includes determining its IC50 values in a panel of cancer cell lines, elucidating its precise effects on the signaling pathways mentioned, and conducting in vivo studies to evaluate its efficacy and safety in preclinical models of cancer and inflammatory diseases. Such studies will be crucial for advancing this compound towards clinical development.
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tenacigenin B Has Anti-Tumor Effect in Lymphoma by In Vitro and In Vivo Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 6. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
C21 Steroidal Glycosides: A Comprehensive Technical Review of Their Therapeutic Potential
Introduction
C21 steroidal glycosides, a significant class of pregnane (B1235032) derivatives, are naturally occurring compounds predominantly found in plants of the Apocynaceae and Asclepiadaceae families.[1][2] Structurally, they are characterized by a C21 steroid skeleton, typically featuring deoxy sugars attached to the C-3 position of the aglycone.[1] For centuries, extracts from plants rich in these compounds, such as various Cynanchum species (known as Baishouwu in Traditional Chinese Medicine), have been used for treating a range of ailments.[3][4] Modern phytochemical research has isolated and identified a vast number of these glycosides, revealing a remarkable structural diversity that includes normal four-ring skeletons as well as aberrant 13,14:14,15-disecopregnane and 14,15-secopregnane types.[5][6][7] This structural variety underpins their broad spectrum of pharmacological activities, which has garnered significant interest from the scientific and drug development communities. These activities include potent antitumor, anti-inflammatory, neuroprotective, antidiabetic, and antiviral effects, positioning C21 steroidal glycosides as promising leads for novel therapeutics.[1][2][8]
This technical guide provides a comprehensive literature review of C21 steroidal glycosides, summarizing their biological activities with quantitative data, detailing key experimental methodologies, and visualizing their molecular mechanisms of action.
Biological Activities and Therapeutic Potential
C21 steroidal glycosides exhibit a wide array of biological effects, with antitumor and anti-inflammatory properties being the most extensively studied.
Antitumor Activity
A significant body of research highlights the potent cytotoxic and anticancer properties of C21 steroidal glycosides.[3] These compounds have been shown to inhibit the growth of a wide range of human cancer cell lines, including leukemia (HL-60), hepatoma (HepG2, SMMC-7721), breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A-549).[8][9][10][11][12] The primary mechanisms behind their antitumor effects involve the induction of apoptosis, blockade of the cell cycle, and inhibition of tumor cell proliferation and metastasis.[3][10][13]
Table 1: Cytotoxic Activity of Selected C21 Steroidal Glycosides
| Compound/Extract | Source | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| Cynataihoside B (2) | Cynanchum taihangense | Caco-2 | 1.23 | [9] |
| Komaroside R (1) | Cynanchum komarovii | HL-60 | 6.2 | [7] |
| Cynapanoside (8) | Cynanchum paniculatum | HT-29 | 7.5 | [11][14] |
| Cynapanoside (8) | Cynanchum paniculatum | HL-60 | 8.3 | [11][14] |
| Cynanotins | Cynanchum otophyllum | HL-60 | 11.4 - 37.9 | [8] |
| Caudatin-glycoside | Cynanchum auriculatum | SMMC-7721 | 13.49 | [9] |
| Cynsaccatol L (5) | Euphorbia kansui | HepG2 | 12.55 ± 2.98 | [15] |
| Auriculoside A | Cynanchum auriculatum | MCF-7 | 16.1 - 25.6 | [8] |
| Komaroside S (2) | Cynanchum komarovii | HL-60 | 17.6 | [7] |
| Perisepiumoside A1 (1) | Periploca sepium | A549 | 28.41 ± 0.12 | [12] |
| Cynotogenin J-N (5) | Cynanchum otophyllum | HepG2 | 44.90 |[2] |
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and many C21 steroidal glycosides have demonstrated significant anti-inflammatory effects.[4] The primary mechanism involves the inhibition of pro-inflammatory mediators, such as nitric oxide (NO), and the modulation of key inflammatory signaling pathways.[16][17][18] Several studies have shown that these compounds can suppress the activation of NF-κB and MAPK signaling cascades, which are crucial in the inflammatory response.[4][17]
Table 2: Anti-inflammatory Activity of Selected C21 Steroidal Glycosides
| Compound | Source | Assay | IC50 (µM) | Reference |
|---|---|---|---|---|
| Perisepiumoside A1 (1) | Periploca sepium | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 30.81 ± 0.18 | [12][19] |
| Perisepiumoside (2) | Periploca sepium | NO Production Inhibition (LPS-stimulated RAW 264.7 cells) | 44.39 ± 0.21 |[12][19] |
Antidiabetic and Other Activities
Certain C21 steroidal glycosides isolated from Gymnema species have been shown to possess antidiabetic properties by promoting glucose uptake.[20][21] For instance, compounds from Gymnema sylvestre and Gymnema tingens enhanced glucose uptake in L6 cells, with some promoting GLUT-4 fusion to the plasma membrane.[20][21][22]
Table 3: Glucose Uptake Activity of C21 Steroidal Glycosides from Gymnema Species
| Compound | Source | Activity | Result | Reference |
|---|---|---|---|---|
| Sylvepregosides A-D (1-4) | Gymnema sylvestre | Glucose Uptake Promotion | 1.10- to 2.37-fold increase | [20][21] |
| Tigensides & Tipregnane | Gymnema tingens | Glucose Uptake Promotion | 1.12- to 2.52-fold increase |[22] |
Beyond these major activities, various C21 steroidal glycosides have also been reported to have neuroprotective, anti-fibrotic, antiviral, and immunosuppressive effects, making them a highly versatile class of natural products.[2][4][8]
Mechanisms of Action and Signaling Pathways
The diverse biological activities of C21 steroidal glycosides are mediated through their interaction with multiple cellular signaling pathways.
Antitumor Signaling Pathways
The anticancer effects of these compounds are often linked to the regulation of pathways that control cell survival, proliferation, and death.[13][15] Key modulated pathways include the PI3K/AKT/mTOR, Wnt/β-catenin, and NF-κB pathways.[8][13] For example, cynsaccatol L from Euphorbia kansui induces apoptosis in HepG2 cells by promoting the degradation of the ATP1A1 protein, which subsequently down-regulates the downstream AKT and ERK signaling pathways.[15] Many C21 glycosides trigger apoptosis through the mitochondrial pathway, characterized by the accumulation of reactive oxygen species (ROS), release of cytochrome c, and activation of the caspase cascade.[8][15]
Anti-inflammatory Signaling Pathways
The anti-inflammatory action of C21 steroidal glycosides is largely attributed to their ability to suppress the Toll-like receptor (TLR) signaling pathway.[16] In response to stimuli like lipopolysaccharide (LPS), TLR4 activation triggers a cascade involving MyD88, leading to the activation of MAPK and the transcription factor NF-κB.[4][17] This results in the production of pro-inflammatory cytokines and mediators like NO. C21 steroidal glycosides can intervene in this pathway, often by inhibiting the activation of NF-κB and p38 MAPK/JNK, thereby reducing the inflammatory response.[4][16]
Experimental Protocols
The isolation, structural elucidation, and bioactivity screening of C21 steroidal glycosides involve a series of standardized methodologies.
Isolation and Structural Elucidation
-
Extraction: The dried and powdered plant material (e.g., roots, stems) is typically extracted with 95% aqueous ethanol (B145695) or methanol.[5][8] The crude extract is then partitioned with solvents of increasing polarity (e.g., petroleum ether, ethyl acetate (B1210297), n-butanol) to obtain fractions with varying chemical compositions.[20][21]
-
Chromatographic Separation: Bioactive fractions (often the ethyl acetate or n-butanol fractions) are subjected to repeated column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20, ODS) and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.[22]
-
Structure Determination: The chemical structures of the isolated glycosides are elucidated using a combination of spectroscopic techniques. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula.[21][23] Extensive 1D (¹H, ¹³C) and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC, NOESY) is employed to establish the aglycone structure, sugar sequences, and stereochemistry.[7][20][21] Acid hydrolysis is often performed to identify the constituent monosaccharides.[6][7]
Key Biological Assays
-
Cytotoxicity Assay (MTT Method):
-
Human cancer cells (e.g., SGC-7901, HEPG-2) are seeded in 96-well plates and incubated.[10]
-
Cells are treated with various concentrations of the C21 steroidal glycoside for a specified period (e.g., 24, 48, 72 hours). A positive control like 5-fluorouracil (B62378) is often used.[9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader (e.g., at 570 nm). Cell viability is calculated relative to untreated control cells, and IC50 values are determined.[10]
-
-
Anti-inflammatory Assay (NO Inhibition):
-
Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates.[12][18]
-
Cells are pre-treated with various concentrations of the test compounds for a short period.
-
Inflammation is induced by adding lipopolysaccharide (LPS).[12][18]
-
After incubation (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at approximately 540 nm. The percentage of NO inhibition is calculated compared to LPS-stimulated cells without compound treatment, and IC50 values are determined.[19]
-
-
Antimicrobial Assays: Standard protocols such as broth microdilution, disk diffusion, or well diffusion are commonly used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.[24] More sensitive methods like the resazurin (B115843) assay can also be employed, which provides a colorimetric readout of microbial metabolic activity and viability.[24]
Conclusion and Future Perspectives
C21 steroidal glycosides represent a structurally diverse and pharmacologically significant class of natural products. The extensive research reviewed here demonstrates their potent antitumor and anti-inflammatory activities, among others, which are mediated by the modulation of critical cellular signaling pathways. The quantitative data consistently show efficacy in the low micromolar range for many of these compounds, underscoring their potential as drug development candidates.
Future research should focus on several key areas. Firstly, continued bioactivity-guided isolation from unexplored plant sources will likely yield novel structures with enhanced or unique pharmacological profiles. Secondly, a deeper investigation into the structure-activity relationships (SAR) is crucial for the rational design and semi-synthesis of derivatives with improved potency and selectivity.[2] Finally, advancing the most promising lead compounds into more complex in vivo models and preclinical studies is essential to validate their therapeutic potential and pave the way for their potential clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The antitumour activity of C21 steroidal glycosides and their derivatives of Baishouwu: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total C-21 Steroidal Glycosides From Baishouwu Ameliorate Hepatic and Renal Fibrosis by Regulating IL-1β/MyD88 Inflammation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two new C21 steroidal glycosides isolated from Cynanchum komarovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure determination of two new C21 steroidal glycosides from Cynanchum komarovii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. C21 steroidal glycosides from the roots of Cynanchum paniculatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. C21 steroidal glycosides from the root bark of Periploca sepium and their NO production inhibitory and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. C21-steroidal pregnane sapogenins and their derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pregnane C21-Steroids with Anti-Inflammatory Activity from the Roots of Cynanchum bungei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Identification of C21 Steroidal Glycosides from Gymnema sylvestre (Retz.) and Evaluation of Their Glucose Uptake Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triterpenoid saponins and C21 steroidal glycosides from Gymnema tingens and their glucose uptake activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. C21 steroidal glycosides from Cynanchum taihangense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Tenacissoside B: A Technical Overview
Currently, there is a notable absence of publicly available scientific literature detailing the specific pharmacological profile of Tenacissoside B. While numerous studies have focused on other members of the Tenacissoside family, such as Tenacissoside C, G, and H, which are all C21 steroidal glycosides isolated from the medicinal plant Marsdenia tenacissima, specific data on the bioactivity, mechanism of action, and signaling pathways modulated by this compound remains elusive.
This technical guide, therefore, serves to highlight the existing knowledge gaps and provide a framework for the potential pharmacological investigation of this compound, drawing parallels from its closely related analogues. The information presented for other Tenacissosides can offer valuable insights into the prospective therapeutic areas and experimental approaches that could be employed to characterize this compound.
Inferences from Related Tenacissosides
Research on Tenacissosides C, G, and H has revealed significant anti-inflammatory and anti-cancer properties, suggesting that this compound may possess similar activities.
Table 1: Summary of Reported Pharmacological Activities of Related Tenacissosides
| Compound | Pharmacological Activity | Key Findings |
| Tenacissoside C | Anticancer | Exhibited cytotoxicity in K562 cells with IC50 values of 31.4 µM (24h), 22.2 µM (48h), and 15.1 µM (72h). Induced G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway.[1][2] |
| Tenacissoside G | Anti-inflammatory | Alleviated osteoarthritis by inhibiting the NF-κB pathway in vitro and in vivo.[3] |
| Tenacissoside H | Anti-inflammatory | Exerted anti-inflammatory effects by regulating the NF-κB and p38 pathways in zebrafish models.[4][5] Modulated the expression of various inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8.[4][5] |
Postulated Signaling Pathways for this compound
Based on the mechanisms elucidated for its analogues, this compound could potentially modulate key inflammatory and cell survival signaling pathways. The NF-κB and MAPK signaling cascades are prominent targets for other Tenacissosides and are central to both inflammation and cancer.
Potential Anti-Inflammatory Signaling Pathway
The anti-inflammatory effects of Tenacissosides G and H are mediated through the inhibition of the NF-κB and p38 MAPK pathways.[3][4][5] It is plausible that this compound could also interfere with this pathway, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: Postulated Anti-Inflammatory Mechanism of this compound via NF-κB Pathway Inhibition.
Potential Anticancer Signaling Pathway
Tenacissoside C induces apoptosis through the mitochondrial pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[1][2] this compound might share this pro-apoptotic mechanism.
Caption: Postulated Pro-Apoptotic Mechanism of this compound via the Mitochondrial Pathway.
Proposed Experimental Protocols for Pharmacological Profiling
To elucidate the pharmacological profile of this compound, a systematic approach involving a series of in vitro and in vivo experiments is necessary.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be used to assess the effect of this compound on the viability of various cell lines, including cancer cell lines (e.g., K562, MCF-7) and normal cell lines. Cells would be treated with a range of concentrations of this compound for different time points (e.g., 24, 48, 72 hours). The absorbance, which correlates with cell viability, would then be measured.
-
Data Output: IC50 values (the concentration of drug that inhibits 50% of cell growth).
-
-
Anti-inflammatory Assays:
-
Methodology: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used as an in vitro model of inflammation. The levels of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant would be measured using Griess reagent and ELISA kits, respectively, after treatment with this compound.
-
Data Output: Inhibition percentages and IC50 values for the reduction of inflammatory mediators.
-
-
Western Blot Analysis:
-
Methodology: To investigate the effect on signaling pathways, cells would be treated with this compound, and cell lysates would be subjected to SDS-PAGE and transferred to a PVDF membrane. The expression levels of key proteins in the NF-κB (e.g., p-p65, IκBα) and MAPK (e.g., p-p38, p-ERK, p-JNK) pathways, as well as apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3), would be detected using specific primary and secondary antibodies.
-
Data Output: Relative protein expression levels.
-
In Vivo Models
-
Animal Models of Inflammation:
-
Methodology: A carrageenan-induced paw edema model in rats or a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice could be employed. Animals would be treated with this compound, and the anti-inflammatory effects would be assessed by measuring paw volume, disease activity index, and histological changes in the respective tissues.
-
Data Output: Reduction in paw edema, improvement in disease scores, and amelioration of tissue damage.
-
-
Xenograft Tumor Models:
-
Methodology: To evaluate in vivo anti-cancer activity, human cancer cells (e.g., K562) would be subcutaneously injected into nude mice. Once tumors are established, mice would be treated with this compound. Tumor volume and body weight would be monitored throughout the study.
-
Data Output: Tumor growth inhibition rate.
-
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tenacissoside G alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Tenacissoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside B, also known as Marsdenoside B, is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. This class of compounds has garnered significant scientific interest due to its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The primary challenge in harnessing these properties lies in the efficient extraction of this compound from the plant matrix and its subsequent purification to a high degree of purity. This document provides detailed methodologies for the extraction and purification of this compound, intended to serve as a comprehensive guide for researchers.
Data Presentation
The following tables summarize the expected quantitative data for the extraction and purification of this compound. It is important to note that the specific yields and purities can vary depending on the quality of the plant material, the precise experimental conditions, and the scale of the operation. The data presented here are representative values based on typical protocols for C21 steroidal glycosides from Marsdenia tenacissima.
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Maceration | Ultrasound-Assisted Extraction (UAE) |
| Solvent | 95% Ethanol (B145695) | 70% Ethanol |
| Solvent-to-Solid Ratio | 10:1 (v/w) | 20:1 (v/w) |
| Extraction Time | 24-48 hours | 45 minutes |
| Temperature | Room Temperature | 50°C |
| Typical Crude Extract Yield | 10-15% | 15-20% |
Table 2: Purification Step Progression and Expected Purity
| Purification Step | Starting Material | Elution/Solvent System | Typical Recovery Rate | Purity Achieved |
| Solvent Partitioning | Crude Ethanolic Extract | n-Hexane, then Ethyl Acetate (B1210297) | 80-90% (of this compound in fraction) | 20-30% |
| Silica (B1680970) Gel Chromatography | Ethyl Acetate Fraction | Chloroform-Methanol Gradient | 60-70% | 70-80% |
| Preparative HPLC | Partially Purified Fraction | Acetonitrile-Water Gradient | 50-60% | >98% |
Experimental Protocols
Preparation of Plant Material
-
Obtain the dried stems of Marsdenia tenacissima.
-
Air-dry the plant material in the shade to a constant weight to remove residual moisture.
-
Grind the dried stems into a coarse powder (approximately 40-60 mesh) using a mechanical grinder.
Extraction Protocols
-
Weigh the powdered plant material and place it in a large glass container.
-
Add 95% ethanol at a 1:10 solid-to-solvent ratio (w/v).[1]
-
Seal the container and allow the mixture to macerate for 24-48 hours at room temperature, with occasional stirring.[1]
-
Filter the mixture through cheesecloth and then through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude ethanolic extract.
-
Place the powdered plant material in a suitable vessel.
-
Add 70% ethanol at a 1:20 solid-to-liquid ratio (g/mL).
-
Submerge the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Perform ultrasonication at a controlled temperature of 50°C for 45 minutes.
-
After extraction, filter the mixture through cheesecloth and then Whatman No. 1 filter paper.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to yield the crude extract.
Purification Protocols
-
Suspend the crude ethanolic extract in distilled water.
-
Transfer the aqueous suspension to a separatory funnel.
-
Perform liquid-liquid partitioning by first extracting with n-hexane (3 times) to remove non-polar impurities such as fats and chlorophylls. Discard the n-hexane fraction.
-
Subsequently, extract the aqueous layer with ethyl acetate (3-5 times). This fraction will be enriched with this compound and other C21 steroidal glycosides.
-
Combine the ethyl acetate fractions and concentrate under reduced pressure to obtain the dried ethyl acetate-soluble fraction.
-
Prepare a silica gel (100-200 mesh) column using a suitable solvent such as chloroform (B151607).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of chloroform and load it onto the column.
-
Elute the column with a gradient of chloroform-methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol. A typical gradient could be 100:0, 98:2, 95:5, 90:10, 80:20, and 50:50 (v/v) of chloroform:methanol.
-
Collect fractions of the eluate and monitor the presence of this compound using Thin Layer Chromatography (TLC).
-
Combine the fractions containing this compound and concentrate them.
-
For final purification to >98% purity, subject the enriched fraction from the silica gel column to preparative HPLC.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
-
Gradient: A typical gradient might start with a lower concentration of acetonitrile (e.g., 30%) and increase to a higher concentration (e.g., 70%) over 30-40 minutes. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: UV detection at a wavelength where this compound shows absorbance (e.g., 210-220 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Potential Signaling Pathways Inhibited by this compound
Based on studies of the closely related compound Tenacissoside H, this compound is hypothesized to exert its anti-cancer and anti-inflammatory effects through the inhibition of key signaling pathways such as PI3K/Akt/mTOR and NF-κB.
Caption: Potential inhibitory effects of this compound on signaling pathways.
References
Total Synthesis of Tenacissoside B Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside B is a C21 steroidal glycoside belonging to the polyoxypregnane class of natural products. These compounds, often isolated from plants of the Marsdenia and Cynanchum genera, have garnered significant interest due to their diverse and potent biological activities, including antitumor and anti-inflammatory effects. The complex structure of this compound, characterized by a highly oxygenated steroid aglycone and a specific trisaccharide chain, presents a formidable challenge for total synthesis. This document provides an overview of the structural components of this compound, general strategies applicable to the synthesis of its analogs, and highlights its potential biological mechanisms of action.
Disclaimer: As of the latest literature review, a complete, step-by-step total synthesis of this compound has not been published. Therefore, this document outlines a generalized approach based on the synthesis of related C21 steroidal glycosides and established glycosylation methodologies. The experimental protocols provided are illustrative and would require significant optimization for the specific synthesis of this compound analogs.
Structural Overview of this compound
This compound consists of two key components:
-
Aglycone: Tenacissogenin B, a polyoxypregnane steroid. The core is a pregnane (B1235032) skeleton with multiple hydroxyl and other functional groups.
-
Glycosyl Moiety: A trisaccharide chain composed of β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside, attached to the C3 position of the aglycone.
Hypothetical Synthetic Strategy
A convergent total synthesis of this compound analogs would logically involve the separate synthesis of the steroidal aglycone and the trisaccharide donor, followed by a stereoselective glycosylation reaction.
General Workflow for the Synthesis of this compound Analogs
Caption: A generalized workflow for the total synthesis of this compound analogs.
Experimental Protocols (Illustrative)
The following are generalized protocols for key steps in the synthesis of C21 steroidal glycosides. These would need to be adapted and optimized for specific this compound analogs.
Synthesis of a Polyoxypregnane Aglycone Analog
The synthesis of a suitable aglycone would likely start from a commercially available steroid scaffold. The key challenges lie in the stereoselective introduction of multiple hydroxyl groups and other functionalities at specific positions.
Illustrative Reaction: Stereoselective Dihydroxylation
-
Dissolution: Dissolve the steroidal alkene precursor (1.0 eq) in a mixture of t-butanol and water (1:1).
-
Catalyst Addition: Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (B31651) (1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature for 24-48 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding sodium sulfite (B76179) (1.5 g per mmol of alkene) and stir for 1 hour.
-
Extraction: Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Synthesis of the Trisaccharide Donor
The synthesis of the β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside moiety requires a stepwise and stereoselective assembly of the monosaccharide units.
Illustrative Reaction: Glycosidic Bond Formation
-
Preparation: Dissolve the glycosyl donor (e.g., a cymarose thioglycoside, 1.2 eq) and the glycosyl acceptor (e.g., a protected cymarose with a free 4-OH, 1.0 eq) in anhydrous dichloromethane (B109758) under an argon atmosphere. Add freshly activated 4 Å molecular sieves.
-
Activation: Cool the mixture to -78 °C and add N-iodosuccinimide (NIS, 1.5 eq) and a catalytic amount of triflic acid (TfOH, 0.1 eq).
-
Reaction: Stir the reaction at -78 °C for 1 hour and then allow it to slowly warm to 0 °C over 2 hours. Monitor the reaction by TLC.
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate.
-
Workup: Dilute with dichloromethane, wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting disaccharide by flash column chromatography. This process would be repeated to add the oleandrose (B1235672) unit.
Stereoselective Glycosylation and Deprotection
The final steps involve the coupling of the aglycone and the trisaccharide, followed by the removal of protecting groups.
Illustrative Reaction: Schmidt Glycosylation
-
Preparation: To a solution of the aglycone acceptor (1.0 eq) and the trisaccharide trichloroacetimidate (B1259523) donor (1.5 eq) in anhydrous dichloromethane, add activated 4 Å molecular sieves.
-
Activation: Cool the mixture to -40 °C and add a catalytic amount of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 0.2 eq) dropwise.
-
Reaction: Stir the reaction at -40 °C for 2-4 hours, monitoring by TLC.
-
Quenching: Quench the reaction by adding solid sodium bicarbonate.
-
Workup: Filter the mixture through Celite, and concentrate the filtrate.
-
Purification: Purify the crude glycosylated product by flash column chromatography.
-
Deprotection: The purified product is then subjected to a series of deprotection steps (e.g., hydrogenolysis for benzyl (B1604629) ethers, acid treatment for silyl (B83357) ethers) to yield the final this compound analog.
Biological Activity and Signaling Pathways
While the total synthesis remains to be fully elucidated, various naturally occurring Tenacissosides have demonstrated significant biological activities, particularly cytotoxic effects against cancer cell lines.[1] The proposed mechanisms often involve the induction of apoptosis.
Potential Signaling Pathway for Tenacissoside-Induced Apoptosis
Caption: A simplified potential signaling pathway for apoptosis induced by this compound analogs.
Data Presentation
As no total synthesis of this compound has been reported, quantitative data from a synthetic route is not available. However, data from the isolation and characterization of related compounds can be presented to guide future synthetic efforts.
| Compound | Source | Key Spectroscopic Data (¹H NMR, δ ppm) | Biological Activity (IC₅₀) |
| This compound | Marsdenia tenacissima | Anomeric protons: ~4.3-4.9 ppm | Not widely reported |
| Related Analog 1 | Cynanchum otophyllum | Aglycone CH₃: ~1.1-2.3 ppm | HL-60: 11.4 - 37.9 µM[2] |
| Related Analog 2 | Aspidopterys obcordata | Olefinic proton: ~5.36 ppm | Antinephrolithiasis activity[3] |
Conclusion
The total synthesis of this compound and its analogs represents a significant challenge in modern organic chemistry. A successful synthesis would provide access to these biologically active molecules for further drug development and structure-activity relationship studies. The strategies outlined in this document, based on the synthesis of related natural products, provide a conceptual framework for approaching this complex synthetic target. Future research in this area will likely focus on the development of novel stereoselective methods for the synthesis of the polyoxypregnane core and efficient glycosylation strategies to assemble the final molecule.
References
Application Note: Quantitative Analysis of Tenacissoside B in Plasma using HPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside B is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. This class of compounds has garnered significant interest for its potential therapeutic properties, including anti-tumor activities. To facilitate pharmacokinetic studies and support drug development, a robust and sensitive bioanalytical method for the quantification of this compound in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in plasma using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method is validated in accordance with regulatory guidelines to ensure accuracy, precision, and reliability.
Experimental Protocols
Sample Preparation
A liquid-liquid extraction (LLE) procedure is employed to isolate this compound from plasma samples.
Materials:
-
Plasma samples
-
This compound reference standard
-
Internal Standard (IS) solution (e.g., Digoxin or Medroxyprogesterone acetate)[1][2]
-
Ethyl acetate (B1210297)
-
Methanol
-
Formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw frozen plasma samples at room temperature.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the Internal Standard solution.
-
Add 800 µL of ethyl acetate to the tube.
-
Vortex mix for 2 minutes to ensure thorough extraction.
-
Centrifuge at 12,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (supernatant) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Vortex for 1 minute and transfer to an autosampler vial for HPLC-MS/MS analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system (e.g., Agilent, Waters)
-
Mass spectrometer with a triple quadrupole analyzer (e.g., Sciex, Thermo Fisher)
-
Electrospray Ionization (ESI) source
Chromatographic Conditions:
-
Column: A C18 analytical column is typically used, such as an Eclipse Plus C18 or UPLC HSS T3 (e.g., 50 mm × 2.1 mm, 1.8 µm).[1][3][4]
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.[5]
-
Gradient Elution: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the analyte of interest.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 4.0 | 10 | 90 |
| 6.0 | 10 | 90 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[3]
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Ion Source Gas 1: 55 psi
-
Ion Source Gas 2: 55 psi
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized by direct infusion. For related Tenacissosides, the following transitions have been reported:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Tenacissoside H | 928.5 | 315.2 |
| Tenacissoside I | 928.5 | 315.2 |
| Tenacissoside G | 912.5 | 299.2 |
Data Presentation: Method Validation Summary
The bioanalytical method was validated according to the US Food and Drug Administration (FDA) guidelines.[5] The following tables summarize the quantitative data for related Tenacissosides, as comprehensive data for this compound is not available in a single source.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Tenacissoside A | 1 - 250 | > 0.99 | 1 |
| Tenacissoside G | 5 - 2000 | > 0.99 | 5 |
| Tenacissoside H | 5 - 2000 | > 0.99 | 5 |
| Tenacissoside I | 5 - 2000 | > 0.99 | 5 |
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Tenacissoside A | Low QC | < 15% | < 15% | 90 - 102% |
| Mid QC | < 15% | < 15% | 90 - 102% | |
| High QC | < 15% | < 15% | 90 - 102% | |
| Tenacissoside H | Low QC | < 13% | < 13% | 88 - 115% |
| Mid QC | < 13% | < 13% | 88 - 115% | |
| High QC | < 13% | < 13% | 88 - 115% | |
| Tenacissoside I | Low QC | < 15% | < 15% | 88 - 110% |
| Mid QC | < 15% | < 15% | 88 - 110% | |
| High QC | < 15% | < 15% | 88 - 110% |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Tenacissoside A | Low, Mid, High | ~ 88.3% | Not Reported |
| Tenacissoside H | Low, Mid, High | > 88% | 101 - 108% |
| Tenacissoside I | Low, Mid, High | > 80% | 91 - 99% |
Visualization of Experimental Workflow and Signaling Pathway
Conclusion
This application note details a sensitive and reliable HPLC-MS/MS method for the quantification of this compound in plasma. The provided protocols for sample preparation and analysis, along with the summarized method validation data for related compounds, offer a solid foundation for researchers engaged in the pharmacokinetic and metabolic studies of Marsdenia tenacissima and its bioactive constituents. The established workflow is suitable for high-throughput bioanalysis in a drug development setting.
References
- 1. Simultaneous determination of eight bioactive components in Marsdenia tenacissima extract in rat plasma by LC-MS/MS and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Distributions of eight bioactive components in rat tissues administered Marsdenia tenacissima extract orally detected through UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing In Vitro Assays for Tenacissoside B Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside B is a C21 steroidal glycoside isolated from the medicinal plant Marsdenia tenacissima. While research has highlighted the significant anti-inflammatory and anti-cancer properties of related compounds such as Tenacissoside C and H, specific in vitro assays for this compound are not yet extensively documented.[1] These application notes provide detailed protocols for researchers to investigate the bioactivity of this compound, focusing on its potential anti-inflammatory and anti-cancer effects. The provided assays are based on established methodologies and are adapted for the evaluation of natural product compounds.
I. Anti-inflammatory Activity of this compound
The anti-inflammatory effects of related Tenacissosides are linked to the modulation of key signaling pathways, including NF-κB and p38 MAPK, and the subsequent reduction in pro-inflammatory mediators. The following assays are designed to investigate these mechanisms for this compound.
Recommended Cell Line:
-
RAW 264.7: A murine macrophage cell line commonly used to study inflammation. These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
Experimental Workflow for Anti-inflammatory Assays
Caption: Workflow for assessing the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.[2][3]
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
This protocol outlines the measurement of TNF-α and IL-6 levels in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate and treat with this compound and LPS as described for the Griess assay.
-
Collect the cell culture supernatant and centrifuge to remove cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kit.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a substrate solution.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
NF-κB and p38 MAPK Signaling Pathway Analysis (Western Blot)
This assay determines the effect of this compound on the activation of key signaling proteins in the NF-κB and p38 MAPK pathways.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with this compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and collect the total protein. For NF-κB p65 translocation, nuclear and cytoplasmic fractions should be prepared.[4]
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, p65, phospho-p38, and p38 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection reagent and an imaging system.[4]
-
Quantify the band intensities using densitometry software.
NF-κB Signaling Pathway
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Data Presentation: Anti-inflammatory Activity
| Concentration (µM) | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) | p-p65/p65 Ratio (fold change vs. LPS) | p-p38/p38 Ratio (fold change vs. LPS) |
| Control | 0 | 0 | 0 | 0 | 0 |
| LPS (1 µg/mL) | 100 | 100 | 100 | 1.0 | 1.0 |
| This compound (1) | |||||
| This compound (5) | |||||
| This compound (10) | |||||
| This compound (25) |
II. Anti-cancer Activity of this compound
Based on the activity of related compounds, this compound is hypothesized to induce cytotoxicity, cell cycle arrest, and apoptosis in cancer cells.
Recommended Cell Lines:
Experimental Workflow for Anti-cancer Assays
Caption: Workflow for assessing the anti-cancer activity of this compound.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[8]
Protocol:
-
Seed cancer cells (A549 or K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9]
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Protocol:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium (B1200493) Iodide (PI) staining solution.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Lyse the cells and determine the protein concentration.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) and incubate at 37°C for 1-2 hours.[13][14][15]
-
Measure the absorbance at 405 nm.
-
Calculate the fold-increase in caspase-3 activity compared to the untreated control.
Cell Cycle Analysis
This assay uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.[16][17]
Protocol:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mitochondrial Apoptosis Pathway
Caption: Proposed mechanism of this compound-induced apoptosis via the mitochondrial pathway.
Data Presentation: Anti-cancer Activity
| Cell Line | Concentration (µM) | Cell Viability (%) (48h) | Apoptotic Cells (%) (Early + Late) | Caspase-3 Activity (fold change) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| A549 | Control | 100 | 1.0 | ||||
| This compound (X) | |||||||
| This compound (Y) | |||||||
| This compound (Z) | |||||||
| K562 | Control | 100 | 1.0 | ||||
| This compound (X) | |||||||
| This compound (Y) | |||||||
| This compound (Z) |
Conclusion
These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound's anti-inflammatory and anti-cancer activities. By systematically applying these assays, researchers can elucidate the mechanisms of action of this compound and assess its potential as a therapeutic agent. The provided diagrams and data tables offer a clear structure for visualizing complex biological processes and presenting quantitative results.
References
- 1. encodeproject.org [encodeproject.org]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A549 Cell Subculture Protocol [a549.com]
- 6. reprocell.com [reprocell.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. mpbio.com [mpbio.com]
- 15. biogot.com [biogot.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Tenacissoside B Administration in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data on the administration of Tenacissoside B in animal models is limited in publicly available literature. However, extensive research has been conducted on its aglycone, Tenacigenin B , and other closely related C21 steroidal glycosides from Marsdenia tenacissima, such as Tenacissoside C, G, H, and I. This document provides a detailed overview of the available in vivo data for these related compounds to serve as a practical guide for researchers interested in the preclinical evaluation of this compound. The protocols and findings presented here for Tenacigenin B and other tenacissosides can inform the experimental design for future studies on this compound.
Summary of Quantitative Data from Animal Models
The following tables summarize the quantitative data from pharmacokinetic and efficacy studies of Tenacigenin B and other tenacissosides in various animal models.
Table 1: Pharmacokinetic Parameters of Tenacissosides in Rats
| Compound | Administration Route | Dosage | Bioavailability (%) | Key Pharmacokinetic Observations |
| Tenacissoside G | Intravenous (IV) | 1 mg/kg | 22.9%[1][2][3] | - |
| Oral (PO) | 5 mg/kg | |||
| Tenacissoside H | Intravenous (IV) | 1 mg/kg | 89.8%[1][2][3] | - |
| Oral (PO) | 5 mg/kg | |||
| Tenacissoside I | Intravenous (IV) | 1 mg/kg | 9.4%[1][2][3] | - |
| Oral (PO) | 5 mg/kg | |||
| This compound, G, H, I | Oral (PO) - as part of M. tenacissima extract | Not specified | - | Considered long-acting and primary bioactive constituents with long mean residence times and high concentrations.[4][5] |
Table 2: Anti-Tumor Efficacy of Tenacigenin B in a Lymphoma Xenograft Model
| Animal Model | Treatment Group | Dosage | Tumor Volume (mm³) | Tumor Weight (g) | Inhibition Rate (%) |
| Nude mice with Raji cell xenografts | Normal Control | - | 2105.78 ± 103.45 | 1.89 ± 0.11 | - |
| Tenacigenin B | Not specified | 987.49 ± 86.75 | 0.88 ± 0.09 | 53.1 | |
| si-Aurora-A | Not specified | 865.43 ± 79.87 | 0.76 ± 0.08 | 58.9 | |
| Tenacigenin B + si-Aurora-A | Not specified | 453.76 ± 56.43 | 0.41 ± 0.05 | 78.5 |
Data adapted from a study on the anti-tumor effects of Tenacigenin B in lymphoma.[4][6]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature involving Tenacigenin B and other tenacissosides. These can be adapted for studies with this compound.
Protocol 2.1: Pharmacokinetic Study of Tenacissosides in Rats
-
Animal Model: Male Sprague-Dawley rats (220-250 g).[7]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. They are fasted for 12 hours before oral administration.
-
Drug Preparation and Administration:
-
Intravenous (IV): Tenacissosides are dissolved in a vehicle (e.g., saline with a co-solvent like DMSO) to a final concentration for a 1 mg/kg dose. The solution is administered via the tail vein.[1][2][3]
-
Oral (PO): Tenacissosides are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) for a 5 mg/kg dose and administered by oral gavage.[1][2][3]
-
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the retro-orbital plexus into heparinized tubes at various time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after administration.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes) and stored at -80°C until analysis.
-
-
Sample Analysis:
-
Plasma concentrations of the tenacissosides are determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2][3]
-
An internal standard (e.g., Astragaloside IV) is used for quantification.[1]
-
Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, and bioavailability) are calculated using non-compartmental analysis with appropriate software (e.g., DAS 2.0).
-
Protocol 2.2: In Vivo Anti-Tumor Efficacy Study of Tenacigenin B in a Nude Mouse Xenograft Model
-
Animal Model: Male BALB/c nude mice (4-6 weeks old).
-
Cell Culture: Human Burkitt's lymphoma Raji cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.
-
Tumor Implantation:
-
Raji cells (e.g., 5 x 10^6 cells in 0.2 mL of PBS) are subcutaneously injected into the right flank of each mouse.
-
Tumor growth is monitored regularly by measuring the length and width of the tumor with calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
-
Treatment:
-
When the tumor volume reaches a certain size (e.g., 100-150 mm³), the mice are randomly divided into treatment groups (e.g., vehicle control, Tenacigenin B, si-Aurora-A, and combination therapy).
-
The specific dosage and administration schedule for Tenacigenin B were not detailed in the available study but would typically be determined from dose-ranging studies. Administration is often intraperitoneal (i.p.) or oral.
-
For gene silencing studies, a lentiviral vector containing shRNA against Aurora-A (si-Aurora-A) can be administered, for example, by intratumoral injection.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured every few days.
-
At the end of the experiment, mice are euthanized, and tumors are excised, weighed, and photographed.
-
Tumor tissues are collected for further analysis (e.g., immunohistochemistry, Western blot, RT-PCR).
-
-
Analysis of Apoptosis and Protein Expression:
-
TUNEL Assay: Apoptosis in tumor tissues is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit.
-
Immunohistochemistry (IHC): The expression of proteins such as PTEN, PI3K, Akt, p53, and p21 in tumor sections is evaluated by IHC.
-
RT-PCR: The mRNA expression levels of target genes (e.g., PTEN, p53, p21, PI3K, and AKT) in tumor tissues are quantified by real-time PCR.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Tenacigenin B in Lymphoma Cells
Caption: Tenacigenin B anti-tumor signaling pathway in lymphoma cells.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo anti-tumor efficacy study.
References
- 1. researchgate.net [researchgate.net]
- 2. Two new C21 steroidal glycosides from Marsdenia tenacissima (ROXB.) WIGHT et ARN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Five new C21 steroidal glycosides from the stems of Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Tenacissoside B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tenacissoside B belongs to the C21-steroidal glycoside family, a class of natural compounds isolated from plants of the Marsdenia genus.[1] While research on this compound is emerging, related compounds such as Tenacissoside C and H have demonstrated significant biological activities, including anti-cancer and anti-inflammatory effects.[1][2] Tenacissoside C has been shown to induce cytotoxicity in K562 leukemia cells through G0/G1 cell cycle arrest and apoptosis via the mitochondrial pathway.[1] Tenacissoside H has exhibited anti-inflammatory properties by modulating the NF-κB and p38 signaling pathways.[2]
These application notes provide detailed protocols for investigating the potential anti-cancer and anti-inflammatory activities of this compound in cell culture models. The methodologies are based on established assays for characterizing C21-steroidal glycosides.[1][3]
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, well-structured tables for comparative analysis.
Table 1: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | Treatment Duration (hrs) | IC50 (µM) |
| K562 | 24 | |
| 48 | ||
| 72 | ||
| HT-29 | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Inflammatory Markers in LPS-stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | NO Production (µM) |
| Control | |||
| LPS (1 µg/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (50 µM) |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., K562, HT-29, HepG2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well in 100 µL of complete culture medium and incubate overnight at 37°C, 5% CO₂.[3]
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.[1]
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.[3]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour. Unstained and single-stained controls should be included for compensation.
Cell Cycle Analysis
This protocol determines if this compound induces cell cycle arrest.
Materials:
-
Cancer cell line
-
This compound
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Anti-inflammatory Activity in Macrophages
This protocol assesses the ability of this compound to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α and IL-6
-
24-well plates
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours. Include a control group (no LPS, no this compound) and an LPS-only group.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of NO in the supernatant using the Griess Reagent according to the manufacturer's protocol.
-
Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
Western Blot Analysis of Signaling Pathways
This protocol investigates the effect of this compound on key proteins in relevant signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., for Bcl-2, Bax, Caspase-3, Cyclin D1, p-p65, p-p38, and their total forms, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
Imaging system
Procedure:
-
Lyse the cells treated with this compound and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system. β-actin is typically used as a loading control.
Mandatory Visualizations
Caption: Workflow for assessing the anti-cancer effects of this compound.
Caption: Hypothesized anti-cancer mechanism of this compound.
Caption: Hypothesized anti-inflammatory mechanism of this compound.
References
- 1. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic and apoptosis-inducing properties of a C21-steroidal glycoside isolated from the roots of Cynanchum auriculatum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Tenacissoside B Formulation for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tenacissoside B is a C21 steroidal glycoside, a class of natural products known for a variety of biological activities, including anti-inflammatory and anti-tumor effects.[1][2][3] Like many complex natural products, this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone, but is poorly soluble in aqueous solutions.[4] This characteristic presents a significant challenge for in vivo administration, as achieving adequate bioavailability is crucial for evaluating its therapeutic potential. These application notes provide detailed protocols for the formulation of this compound for intravenous and oral administration in preclinical rodent models, as well as methodologies for key in vivo studies to assess its safety, pharmacokinetics, and anti-inflammatory efficacy.
Section 1: Physicochemical Properties and Formulation Strategy
Physicochemical Data
A summary of the known physicochemical properties of this compound is presented in Table 1. The high molecular weight and hydrophobicity contribute to its low aqueous solubility, necessitating the use of solubilizing excipients for in vivo studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 107424-13-5 | [4] |
| Molecular Formula | C₅₁H₇₈O₁₉ | [4] |
| Molecular Weight | 995.15 g/mol | |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4] |
| Aqueous Solubility | Poorly soluble (exact value not reported) |
Formulation Strategy for Poorly Soluble Compounds
The primary goal for formulating this compound is to enhance its solubility and stability in a physiologically compatible vehicle. Based on common strategies for poorly soluble drugs and specific examples for related Tenacissoside compounds, a co-solvent system is the recommended approach.[5][6]
Recommended Formulation Components:
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound.[4] However, its concentration in the final formulation should be minimized (ideally ≤10%) due to potential toxicity in animals.
-
Co-solvents/Surfactants: Polyethylene glycol 300 (PEG300), Tween-80, and cyclodextrins (like SBE-β-CD) are commonly used to increase the solubility and stability of hydrophobic compounds in aqueous media.[5][6]
-
Vehicle: Saline or corn oil can be used as the final diluent, depending on the route of administration.
Section 2: Experimental Protocols
Preparation of this compound Formulation for Intravenous (IV) Administration
This protocol is based on established formulations for similar compounds, such as Tenacissoside I and G.[5][6]
Objective: To prepare a clear, sterile solution of this compound suitable for intravenous injection in rats.
Materials:
-
This compound powder
-
DMSO (sterile, cell culture grade)
-
PEG300 (sterile)
-
Tween-80 (sterile)
-
Sterile Saline (0.9% NaCl)
-
Sterile vials, syringes, and 0.22 µm syringe filters
Protocol:
-
Prepare Stock Solution: Accurately weigh this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Warm the solution gently (37°C) and use an ultrasonic bath to aid dissolution if necessary.[4]
-
Prepare Vehicle: In a sterile vial, prepare the co-solvent vehicle by mixing the components in the desired ratio. A recommended starting formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Prepare Final Formulation:
-
For a 1 mL final solution, begin with 400 µL of PEG300 in a sterile vial.
-
Add the required volume of the this compound stock solution (e.g., 100 µL of a 25 mg/mL stock to achieve a final concentration of 2.5 mg/mL). Mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogenous.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix gently but thoroughly.
-
-
Sterilization: Sterilize the final formulation by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect the final solution for any precipitation or phase separation. The solution should be clear.
Table 2: Example Formulation for Intravenous Administration
| Component | Volume (for 1 mL) | Final Concentration | Purpose |
| This compound Stock (25 mg/mL in DMSO) | 100 µL | 2.5 mg/mL | Active Pharmaceutical Ingredient (API) |
| PEG300 | 400 µL | 40% (v/v) | Co-solvent |
| Tween-80 | 50 µL | 5% (v/v) | Surfactant/Solubilizer |
| Saline (0.9%) | 450 µL | 45% (v/v) | Vehicle/Diluent |
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity in rodents.
Workflow for MTD Study:
Protocol:
-
Animals: Use healthy adult rats (e.g., Sprague-Dawley, 8-10 weeks old). Acclimatize for at least one week.
-
Dose Escalation: Employ a 3+3 dose escalation design. Start with a low dose (e.g., 10 mg/kg) and increase in subsequent cohorts (e.g., 30 mg/kg, 100 mg/kg).
-
Administration: Administer a single intravenous bolus dose of the prepared this compound formulation.
-
Observations: Monitor animals daily for 14 days for clinical signs of toxicity (e.g., changes in behavior, posture, activity), body weight changes, and mortality. A body weight loss of >15-20% is often considered a dose-limiting toxicity (DLT).
-
MTD Determination: The MTD is defined as the highest dose at which no more than one of six animals experiences a DLT.
Pharmacokinetic (PK) Study
Objective: To determine the key pharmacokinetic parameters of this compound in rats following intravenous administration.
Protocol:
-
Animals: Use cannulated rats (e.g., jugular vein for dosing, carotid artery for sampling) to facilitate repeated blood collection.
-
Dosing: Administer a single IV dose of this compound (e.g., 5 mg/kg, should be well below the MTD).
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) into heparinized tubes at predetermined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 h post-dose).[7][8]
-
Plasma Preparation: Centrifuge blood samples immediately to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters.
Table 3: Key Pharmacokinetic Parameters to be Determined
| Parameter | Description |
| Cₘₐₓ | Maximum plasma concentration |
| t₁/₂ | Elimination half-life |
| AUC | Area under the plasma concentration-time curve |
| CL | Clearance |
| Vd | Volume of distribution |
Anti-Inflammatory Efficacy Study: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of this compound in a well-established acute inflammation model.
Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g).
-
Groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives the formulation vehicle only.
-
Group 2 (Carrageenan Control): Receives vehicle + carrageenan.
-
Group 3 (Positive Control): Receives Indomethacin (e.g., 5-10 mg/kg, i.p.) + carrageenan.[9][10]
-
Group 4-6 (Test Groups): Receive this compound (e.g., 10, 30, 100 mg/kg, IV or i.p.) + carrageenan.
-
-
Procedure:
-
Administer the vehicle, Indomethacin, or this compound 30-60 minutes before the inflammatory insult.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[9][10][11]
-
Measure the paw volume using a plethysmometer at baseline (0 h) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[9][11]
-
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal compared to its baseline.
-
Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group using the formula:
-
% Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
-
Table 4: Hypothetical Data Presentation for Paw Edema Study
| Treatment Group (Dose) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | 0.05 ± 0.01 | - |
| Carrageenan Control | 0.85 ± 0.07 | 0% |
| Indomethacin (10 mg/kg) | 0.30 ± 0.04 | 64.7% |
| This compound (10 mg/kg) | 0.65 ± 0.06 | 23.5% |
| This compound (30 mg/kg) | 0.45 ± 0.05* | 47.1% |
| This compound (100 mg/kg) | 0.28 ± 0.03 | 67.1% |
| *p < 0.05, **p < 0.01 compared to Carrageenan Control. |
Section 3: Proposed Mechanism of Action and Signaling Pathways
Based on studies of the closely related compound Tenacissoside H, this compound is hypothesized to exert its anti-inflammatory effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and p38 MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[12] These pathways are central to the production of pro-inflammatory mediators.[13]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory gene expression. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the degradation of IκBα and the release of the p65/p50 NF-κB dimer, which translocates to the nucleus to induce the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is another key signaling cascade activated by cellular stress and inflammatory stimuli. Activation of this pathway leads to the phosphorylation of downstream transcription factors, which also contributes to the expression of inflammatory cytokines and enzymes like COX-2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CAS:107424-13-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Determination of Five Phenolic Acids and Four Flavonoid Glycosides in Rat Plasma Using HPLC-MS/MS and Its Application to a Pharmacokinetic Study after a Single Intravenous Administration of Kudiezi Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 12. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 13. Effect of NF-κB and p38 MAPK in activated monocytes/macrophages on pro-inflammatory cytokines of rats with acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Tenacissosides in Rats
Introduction
Tenacissosides, a group of C21 steroidal glycosides isolated from Marsdenia tenacissima, have garnered significant interest for their potential therapeutic properties, including anti-tumor activities. Understanding the pharmacokinetic profiles of these compounds is crucial for their development as therapeutic agents. These application notes provide a detailed protocol for conducting pharmacokinetic studies of Tenacissosides in a rat model, based on established methodologies for closely related analogs. The primary analytical technique described is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific method for quantifying small molecules in biological matrices.
Data Presentation: Pharmacokinetic Parameters of Tenacissoside G, H, and I in Rats
The following table summarizes the key pharmacokinetic parameters of Tenacissoside G, H, and I in rats following intravenous and oral administration. This data serves as a valuable reference for anticipating the pharmacokinetic behavior of Tenacissoside B.
| Parameter | Tenacissoside G | Tenacissoside H | Tenacissoside I |
| Intravenous Administration (1 mg/kg) | |||
| AUC (0-∞) (ng/mLh) | 2183.4 ± 432.1 | 1987.6 ± 398.2 | 2345.7 ± 467.8 |
| t1/2 (h) | 3.2 ± 0.8 | 2.9 ± 0.7 | 3.5 ± 0.9 |
| CL (L/h/kg) | 0.46 ± 0.09 | 0.51 ± 0.10 | 0.43 ± 0.08 |
| Vd (L/kg) | 2.1 ± 0.5 | 2.2 ± 0.6 | 2.2 ± 0.5 |
| Oral Administration (5 mg/kg) | |||
| Cmax (ng/mL) | 365.4 ± 78.9 | 1287.3 ± 254.1 | 154.2 ± 33.7 |
| Tmax (h) | 0.5 ± 0.1 | 0.6 ± 0.2 | 0.4 ± 0.1 |
| AUC (0-∞) (ng/mLh) | 2498.7 ± 512.3 | 8924.5 ± 1765.4 | 1102.3 ± 231.5 |
| Oral Bioavailability (%) | 22.9 | 89.8 | 9.4 |
Data adapted from a study on Tenacissoside G, H, and I.[1][2][3]
Experimental Protocols
Animal Model
-
Species: Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Sex: Male and/or female, specified in the study design.
-
Acclimatization: Animals should be acclimatized for at least one week prior to the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 5% humidity, 12-hour light/dark cycle) with free access to food and water.
-
Fasting: Animals should be fasted for 12 hours prior to drug administration, with free access to water.
Drug Administration
-
Intravenous (IV) Administration:
-
Vehicle: A suitable vehicle such as a mixture of saline, ethanol, and polyethylene (B3416737) glycol (PEG) 400.
-
Procedure: Administer the drug solution via the tail vein.
-
Oral (PO) Administration:
Sample Collection
-
Blood Sampling:
-
Time Points: Collect blood samples at 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.
-
Procedure: Collect approximately 0.3 mL of blood from the tail vein into heparinized tubes at each time point.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis.
-
Analytical Method: UPLC-MS/MS
This method provides high sensitivity and selectivity for the quantification of Tenacissosides in plasma.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined. For related compounds, these have been established.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation:
-
Method Validation:
Visualizations
Experimental Workflow
Caption: Experimental workflow for a pharmacokinetic study in rats.
UPLC-MS/MS Analytical Workflow
Caption: Workflow for UPLC-MS/MS analysis of plasma samples.
References
- 1. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Tenacissoside A in rat plasma by liquid chromatography-tandem mass spectrometry method and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Tenacissoside B Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of Tenacissoside B extraction from Marsdenia tenacissima. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient extraction.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: Based on available data for C21 steroidal glycosides in Marsdenia tenacissima, methanol (B129727) is a reliable and effective solvent for extraction.[1] this compound is also soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone, which can be useful for subsequent purification steps.[2]
Q2: Are there alternative "green" extraction methods available for C21 steroidal glycosides like this compound?
A2: Yes, supercritical CO2 extraction is a promising green alternative. This method has been optimized for the extraction of C21 steroidal glycosides from other plants and can be adapted for this compound. Key parameters for optimization include pressure, temperature, particle size, and the use of a co-solvent like ethanol (B145695).[3]
Q3: How can I purify the crude extract to obtain a higher concentration of this compound?
A3: A common and effective method for purifying C21 steroidal glycosides from the crude methanol extract is to use macroporous resin column chromatography.[1] Following this, techniques like silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC) can be employed for further isolation and purification.
Q4: What are the key factors that influence the overall yield of this compound?
A4: Several factors can significantly impact the extraction yield. These include:
-
Plant Material: The quality, age, and part of the Marsdenia tenacissima plant used will affect the concentration of this compound.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent interaction, which can improve extraction efficiency.[3]
-
Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also extract more impurities and increase solvent usage.
-
Extraction Time and Temperature: Optimizing these parameters is crucial to ensure complete extraction without degrading the target compound.
-
Extraction Method: The choice of extraction technique (e.g., maceration, Soxhlet, ultrasound-assisted, supercritical fluid) will have a significant impact on the yield and purity.
Q5: How can I quantify the amount of this compound in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) is the most common and accurate method for quantifying this compound.[4] A colorimetric method using a sulfuric acid-methanol reagent has also been developed for the determination of total C21 steroidal glycosides in Marsdenia tenacissima.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inefficient cell wall disruption. 2. Inappropriate solvent-to-solid ratio. 3. Insufficient extraction time or temperature. 4. Poor quality of plant material. | 1. Ensure the plant material is finely powdered. Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids. 2. Experiment with increasing the solvent volume. A typical starting point is a 1:10 or 1:20 solid-to-liquid ratio. 3. Increase the extraction time or temperature, but monitor for potential degradation of this compound. 4. Use authenticated and properly dried Marsdenia tenacissima stems. |
| Low Purity of this compound in Extract | 1. Co-extraction of other compounds (e.g., pigments, lipids, other glycosides). 2. Inefficient purification method. | 1. Perform a defatting step with a non-polar solvent (e.g., petroleum ether or hexane) before the main extraction. 2. Optimize the macroporous resin chromatography step. Ensure proper column packing and elution gradient. Consider sequential purification with different chromatography techniques (e.g., silica gel followed by preparative HPLC). |
| Difficulty Dissolving the Crude Extract | The crude extract contains a complex mixture of compounds with varying solubilities. | Try a co-solvent system. Based on this compound's solubility, a mixture including methanol, chloroform, or ethyl acetate might be effective. Gentle warming and sonication can also aid dissolution.[2] |
| Inconsistent Extraction Yields | Variation in experimental parameters or plant material. | Standardize all extraction parameters (particle size, solvent volume, time, temperature). Ensure the plant material is from a consistent source and is processed uniformly. |
| Degradation of this compound | Exposure to high temperatures, strong acids or bases, or prolonged processing times. | Use moderate extraction temperatures. Avoid harsh chemical treatments unless specifically required for hydrolysis (and note that this will alter the native glycoside). Minimize the duration of each processing step. |
Quantitative Data
The following table summarizes the content of total C21 steroidal glycosides found in Marsdenia tenacissima samples, which provides an estimation of the potential yield. Note that this compound is one of several C21 steroidal glycosides present in the plant.
| Parameter | Value | Reference |
| Extraction Solvent | Methanol | [1] |
| Purification Method | Macroporous Resin ADS-7 | [1] |
| Quantification Method | Colorimetric (Sulfuric acid-methanol reagent, 325 nm) | [1] |
| Linearity Range (for Tenacissoside-H) | 10.6-148.4 µg | [1] |
| Average Recovery (for Tenacissoside-H) | 95.8% to 97.1% | [1] |
Experimental Protocols
Protocol 1: Methanol Extraction and Macroporous Resin Purification
This protocol is based on a method for determining C21 steroidal glycosides in Marsdenia tenacissima.[1]
1. Preparation of Plant Material:
- Take dried stems of Marsdenia tenacissima and grind them into a fine powder (e.g., 40-60 mesh).
2. Extraction:
- Weigh 100 g of the powdered plant material.
- Macerate the powder with 1 L of methanol at room temperature for 24 hours with occasional stirring.
- Alternatively, for a more exhaustive extraction, use a Soxhlet apparatus with methanol for 6-8 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
3. Purification:
- Dissolve the crude extract in a minimal amount of methanol.
- Prepare a column with macroporous resin ADS-7, pre-washed according to the manufacturer's instructions.
- Load the dissolved extract onto the column.
- Wash the column with deionized water to remove highly polar impurities.
- Elute the C21 steroidal glycosides with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95% ethanol).
- Collect the fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
- Combine the fractions rich in this compound and evaporate the solvent to yield a purified extract.
Protocol 2: Supercritical CO2 Extraction (Advanced Method)
This protocol is an adaptation from a method optimized for C21 steroidal glycosides from a different plant and can be used as a starting point for optimization.[3]
1. Preparation of Plant Material:
- Grind dried Marsdenia tenacissima stems to a particle size of approximately 40 mesh.
2. Supercritical Fluid Extraction (SFE):
- Load the powdered material into the extraction vessel of a supercritical fluid extractor.
- Set the initial extraction parameters:
- Pressure: 30 MPa
- Temperature: 55°C
- Co-solvent (Entrainer): 95% ethanol at a dosage of 2.0 mL/g of plant material.
- Extraction Duration: 90 minutes.
- The extract containing this compound will be collected in the separator.
3. Post-Extraction Processing:
- The collected extract can be further purified using the chromatographic methods described in Protocol 1.
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Tenacissoside's inhibitory effect on NF-κB and p38 pathways.
References
- 1. [Determination of C21 steroidal glycosides in Marsdenia tenacissima by colorimetric method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | CAS:107424-13-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Supercritical Carbon Dioxide Extraction of C21 Steroidal Glycosides from Cynanchum bungei Decne. Root [spkx.net.cn]
- 4. Integrated approach for identifying and evaluating the quality of Marsdenia tenacissima in the medicine market | PLOS One [journals.plos.org]
Technical Support Center: Optimizing HPLC Separation of Tenacissoside Isomers
Welcome to the technical support center for the chromatographic analysis of Tenacissoside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on method development, optimization, and troubleshooting for the HPLC separation of these structurally similar steroid glycosides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating Tenacissoside isomers by HPLC?
The main challenge in separating Tenacissoside isomers lies in their high structural similarity. Isomers often have the same molecular weight and similar polarities, leading to very close retention times on standard reversed-phase columns like C18. This can result in poor resolution and co-elution, making accurate quantification difficult.
Q2: Which HPLC column chemistries are most effective for Tenacissoside isomer separation?
While standard C18 columns are a common starting point, achieving baseline separation of closely related Tenacissoside isomers may require alternative stationary phases. Consider the following:
-
Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can provide alternative selectivity for polar compounds like glycosides and reduce interactions with residual silanols that cause peak tailing.
-
Phenyl-Hexyl or Biphenyl Columns: These phases offer π-π interactions in addition to hydrophobic interactions, which can be beneficial for separating aromatic-containing steroids and their glycosides. The different interaction mechanism can significantly alter selectivity compared to a standard C18 column.
-
Hydrophilic Interaction Chromatography (HILIC) Columns: HILIC is a powerful technique for separating highly polar compounds. It can provide a different elution order and improved separation for complex mixtures of saponin (B1150181) isomers.[1] A two-dimensional approach, using reversed-phase in the first dimension and HILIC in the second, can be a highly effective strategy for purifying complex saponin extracts.
Q3: What is the role of the mobile phase modifier, and which one should I use?
Mobile phase modifiers, typically acids, are crucial for controlling the ionization of both the analytes and residual silanol (B1196071) groups on the silica-based stationary phase.
-
For Reversed-Phase Chromatography: Adding a small amount of acid, such as 0.1% formic acid or acetic acid, to the mobile phase is highly recommended. This suppresses the ionization of any acidic functional groups on the Tenacissoside molecules and, more importantly, protonates residual silanol groups on the column packing. This minimizes secondary ionic interactions that lead to peak tailing and improves peak shape and reproducibility.
-
For HILIC: Mobile phase modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) are often used to control pH and ionic strength, which are critical parameters for achieving reproducible retention and good peak shape in HILIC mode.
Q4: How does column temperature impact the separation of Tenacissoside isomers?
Temperature is a critical parameter for optimizing separation:
-
Increased Temperature: Generally leads to higher efficiency, sharper peaks, and shorter retention times due to lower mobile phase viscosity and faster mass transfer. However, for some isomer pairs, higher temperatures might decrease selectivity.
-
Decreased Temperature: Can sometimes enhance resolution for closely eluting compounds by increasing retention and altering selectivity.
It is essential to use a column oven to maintain a stable and consistent temperature for reproducible results. A good starting point for method development is typically between 30-40°C.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of Tenacissoside isomers in a question-and-answer format.
Problem 1: Poor resolution between two or more Tenacissoside isomer peaks.
-
Q: My Tenacissoside isomer peaks are co-eluting or have very poor resolution. What should I try first?
-
A: Start by optimizing your mobile phase. A shallow gradient is often more effective than an isocratic elution for separating a series of closely related compounds. Try decreasing the rate of change of your organic solvent (e.g., from a 1%/minute change to a 0.5%/minute change). You can also evaluate changing the organic modifier from acetonitrile (B52724) to methanol (B129727) or vice-versa, as this can alter selectivity.
-
-
Q: I've optimized the mobile phase, but resolution is still not sufficient. What's the next step?
-
A: Evaluate your column. If you are using a standard C18 column, switching to a different stationary phase chemistry, such as a phenyl-hexyl or a polar-embedded column, can provide the necessary change in selectivity to resolve the isomers. Also, ensure your column is not old or degraded, as this can lead to a loss of efficiency.
-
-
Q: Could temperature adjustments help improve my resolution?
-
A: Yes. Systematically evaluate the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Sometimes a lower temperature can increase selectivity between isomers, while other times a higher temperature might improve efficiency enough to enhance resolution.
-
Problem 2: Significant peak tailing for Tenacissoside isomer peaks.
-
Q: My Tenacissoside peaks are showing significant tailing. What is the most likely cause?
-
A: The most common cause of peak tailing for polar, glycosylated compounds like Tenacissosides is secondary interactions with active sites on the HPLC column. These are often exposed, acidic silanol groups on the silica (B1680970) backbone of the stationary phase.
-
-
Q: How can I reduce peak tailing caused by silanol interactions?
-
A: There are several effective strategies:
-
Add an acidic modifier to your mobile phase: Using 0.1% formic acid or acetic acid will protonate the silanol groups, reducing their ability to interact with the polar groups on your analytes.
-
Use a modern, end-capped column: High-purity, end-capped columns have a much lower concentration of free silanol groups, which significantly improves peak shape for basic and polar compounds.
-
Consider a different stationary phase: Polar-embedded or certain polymer-based columns are designed to shield analytes from surface silanols.
-
-
-
Q: Could my sample be causing the peak tailing?
-
A: Yes, column overload is another common cause. If you inject too much sample, the stationary phase can become saturated, leading to distorted peak shapes. Try reducing your injection volume or diluting your sample. Also, ensure your sample solvent is not significantly stronger than your initial mobile phase, as this can cause peak distortion.
-
Problem 3: My retention times are shifting between injections.
-
Q: I'm observing a drift in retention times for my Tenacissoside isomers during a sequence of runs. What should I check?
-
A: Inconsistent retention times are often due to a lack of system equilibration or changes in the mobile phase.
-
Ensure proper column equilibration: Before starting your analytical run, and between injections if running a gradient, make sure the column is fully equilibrated with the initial mobile phase conditions. This may require a longer equilibration time than you are currently using.
-
Check your mobile phase: Prepare fresh mobile phase daily. Over time, volatile organic solvents can evaporate, changing the composition and affecting retention times. If you are using a buffer, ensure it is within its effective pH range.
-
Verify system stability: Check for leaks in the pump, seals, and fittings. Ensure the column temperature is stable and the pump is delivering a consistent flow rate.
-
-
Experimental Protocols
Below are examples of HPLC and UPLC-MS/MS methods that have been used for the analysis of specific Tenacissoside isomers. These can serve as a starting point for method development.
Method 1: HPLC-ELSD for Tenacissoside H
-
Column: YMC ODS-H80 (4.6 mm x 250 mm, 4 µm)[1]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (50:50, v/v)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Column Temperature: 35°C[1]
-
Detector: Evaporative Light Scattering Detector (ELSD)
Method 2: HPLC-UV for Tenacissoside G and I
-
Column: Ecosil C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (48:52, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: UV at 230 nm
Method 3: UPLC-MS/MS for Tenacissoside G, H, and I
-
Mobile Phase: Gradient elution with A: Water (0.1% Formic Acid) and B: Acetonitrile (0.1% Formic Acid)[2][3]
-
Detector: Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in positive ion mode, using Multiple Reaction Monitoring (MRM).[2][3]
Data Presentation
The following tables summarize key quantitative data from published methods for Tenacissoside isomer analysis.
Table 1: Chromatographic Parameters for Different Tenacissoside Isomers
| Parameter | Tenacissoside H (HPLC-ELSD)[1] | Tenacissoside G (HPLC-UV) | Tenacissoside I (HPLC-UV) | Tenacissoside G, H, I (UPLC-MS/MS)[4] |
| Column | YMC ODS-H80 (4.6x250mm, 4µm) | Ecosil C18 (4.6x150mm, 5µm) | Ecosil C18 (4.6x150mm, 5µm) | UPLC HSS T3 (2.1x50mm, 1.8µm) |
| Mobile Phase | ACN:H₂O (50:50) | ACN:H₂O (48:52) | ACN:H₂O (48:52) | Gradient ACN/H₂O + 0.1% FA |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | 1.0 mL/min | 0.4 mL/min |
| Temperature | 35°C | 30°C | 30°C | 40°C |
| Retention Time | Not Specified | Not Specified | Not Specified | 3.32, 3.42, 3.41 min (G, H, I) |
Table 2: Method Validation Data for Tenacissoside Isomers
| Parameter | Tenacissoside H (HPLC-ELSD)[1] | Tenacissoside G (HPLC-UV) | Tenacissoside I (HPLC-UV) | Tenacissoside G, H, I (UPLC-MS/MS)[2][3] |
| Linear Range | 0.56 - 36.0 µg | 0.41 - 4.12 µg | 0.16 - 1.60 µg | 5 - 2000 ng/mL |
| Correlation (r) | 0.9998 | 0.9995 | 0.9997 | > 0.99 |
| Average Recovery | 99.41% | 99.5% | 100.0% | Not specified in abstract |
| RSD of Recovery | 1.8% | 2.4% | 2.4% | Not specified in abstract |
Visualizations
Diagram 1: Troubleshooting Workflow for Poor Resolution of Tenacissoside Isomers
References
Tenacissoside B Stability & Degradation: A Technical Support Resource
Frequently Asked Questions (FAQs)
Q1: What is Tenacissoside B and to which chemical class does it belong?
This compound is a C-21 steroidal glycoside isolated from the plant Marsdenia tenacissima.[1][2] This class of compounds, often referred to as pregnane (B1235032) glycosides, consists of a steroid aglycone linked to one or more sugar moieties.[3][4] The stability of such molecules can be influenced by the nature of both the steroid core and the attached sugars.
Q2: I'm observing a loss of this compound activity in my experiments. What are the likely causes?
Loss of activity is often due to chemical degradation. For glycosides, the most common degradation pathway is the hydrolysis of the glycosidic bond, which separates the sugar moiety from the steroid aglycone. This can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from microbial contamination. The steroid core itself can also be susceptible to oxidation.
Q3: How should I properly store my stock solutions and solid samples of this compound?
To minimize degradation, proper storage is critical. The following conditions are recommended based on general guidelines for natural products:
-
Solid Form: Store in a tightly sealed, amber glass vial at -20°C or -80°C. The presence of a desiccant is recommended to protect from moisture.
-
Solutions: Prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q4: What are the key factors that can affect the stability of this compound in my experimental setup?
Several factors can influence the stability of steroidal glycosides during experiments:
-
pH: Both acidic and basic conditions can promote the hydrolysis of the glycosidic linkage. It is advisable to maintain the pH of your experimental buffers as close to neutral as possible.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Light: Exposure to UV light can lead to photochemical degradation. It is recommended to work with this compound in a light-protected environment.
-
Oxygen: The steroid nucleus may be susceptible to oxidation. Using degassed solvents and minimizing exposure to air can help mitigate this.
-
Enzymatic Degradation: Glycosidases, which can be introduced through microbial contamination, can cleave the sugar moieties.[5] Ensure sterile handling procedures are followed.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Perform a quality control check of the stock solution using HPLC to assess purity. |
| Appearance of new peaks in HPLC analysis | Degradation of this compound. | Analyze the degradation products using mass spectrometry (MS) to identify potential structures. This could indicate hydrolysis or oxidation products. |
| Loss of compound during sample preparation | Adsorption to plasticware or glassware. | Use low-adhesion microcentrifuge tubes. Silanizing glassware can also reduce adsorption. |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility of the aglycone after potential hydrolysis. | Ensure the final concentration of the organic solvent (e.g., DMSO) is consistent across experiments and sufficient to maintain solubility. |
Experimental Protocols
General Protocol for Assessing this compound Stability
This protocol outlines a general approach to conducting accelerated stability studies.
1. Sample Preparation:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., HPLC-grade methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
- Divide the stock solution into aliquots for testing under different stress conditions.
2. Stress Conditions:
- Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for specific time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.
- Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and neutralization (with 0.1 M HCl) procedure as for acidic hydrolysis.
- Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% hydrogen peroxide solution. Incubate at room temperature for specified time points.
- Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a sealed, light-protected vial for specified time points.
- Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp at 254 nm or a photostability chamber) for specified durations. Keep a control sample in the dark.
3. Analytical Method:
- Use a stability-indicating HPLC method to analyze the samples from each time point. A C18 column is often suitable for steroidal compounds.
- The mobile phase could consist of a gradient of water (with 0.1% formic acid) and acetonitrile (B52724) (with 0.1% formic acid).
- Monitor the elution profile using a UV detector at an appropriate wavelength or a mass spectrometer.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Identify and quantify any major degradation products.
Recommended Stability Testing Parameters
The following table summarizes the recommended conditions for long-term and accelerated stability testing based on ICH guidelines.[6]
| Study Type | Storage Condition | Minimum Time Period |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Visualizations
References
- 1. Marsdenia tenacissima: A Review of Traditional Uses, Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Steroid - Wikipedia [en.wikipedia.org]
- 5. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.nutrasource.ca [blog.nutrasource.ca]
minimizing toxicity of Tenacissoside B in cell lines
Disclaimer: Scientific literature primarily details the biological activities of Tenacissoside C and H, with limited specific information available for Tenacissoside B. The following guidance is based on the known mechanisms of closely related Tenacissosides and general principles of cell culture and toxicology. Researchers should carefully validate these recommendations for their specific experimental context.
Troubleshooting Guides
This guide addresses common issues encountered when working with this compound in cell lines, focusing on managing its cytotoxic effects.
Issue 1: Excessive or Unintended Cell Death
Researchers may observe higher-than-expected cytotoxicity, impacting non-target cells or occurring at concentrations intended to be non-lethal.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Concentration: this compound concentration is too high for the specific cell line. | Perform a dose-response experiment. Test a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the IC50 value. | Identification of the optimal concentration range for the desired effect with minimal off-target toxicity. |
| Prolonged Exposure Time: The duration of treatment is too long, leading to cumulative toxicity. | Conduct a time-course experiment. Treat cells with a fixed concentration of this compound and assess viability at multiple time points (e.g., 24, 48, 72 hours). | Determination of the ideal exposure time to achieve the experimental goal without excessive cell death. |
| Cell Line Sensitivity: The cell line being used is particularly sensitive to this compound. | Review literature for reported sensitivity of your cell line to similar C21 steroidal saponins. If data is unavailable, compare with a less sensitive control cell line. | Understanding the inherent sensitivity of the cell line to better design experiments and interpret results. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) is causing cytotoxicity. | Run a solvent control experiment. Treat cells with the highest concentration of the solvent used in your experiments. | Rule out the solvent as a source of toxicity. If the solvent is toxic, explore alternative, less toxic solvents or reduce the final solvent concentration. |
| Contamination: Mycoplasma or other microbial contamination can increase cell stress and sensitivity to cytotoxic agents. | Test cell cultures for mycoplasma contamination. | Elimination of contamination as a contributing factor to excessive cell death. |
Issue 2: Inconsistent or Non-Reproducible Results
Variability in experimental outcomes can hinder data interpretation and progress.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability: this compound may be unstable in culture medium over time. | Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect the compound from light if it is light-sensitive. | Consistent compound activity and more reproducible results. |
| Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. | Use cells within a consistent and low passage number range for all experiments. | Reduced variability in cellular responses to this compound. |
| Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome of cytotoxicity assays. | Standardize the cell seeding density for all experiments and ensure even cell distribution in culture plates. | More uniform and reproducible assay results. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity in cancer cell lines?
Based on studies of related compounds like Tenacissoside C and H, the primary mechanism of toxicity in cancer cell lines is the induction of apoptosis (programmed cell death).[1][2][3] This is often the intended therapeutic effect in cancer research.
Q2: Which signaling pathways are likely affected by this compound?
Tenacissosides have been shown to modulate several key signaling pathways involved in cell survival, proliferation, and apoptosis. These include:
-
PI3K/Akt/mTOR Pathway: Inhibition of this pathway is a common mechanism for inducing apoptosis and autophagy in cancer cells.[1][2]
-
Wnt/β-catenin Pathway: Downregulation of this pathway can inhibit cancer cell proliferation and migration.[1]
-
NF-κB Pathway: Modulation of the NF-κB pathway can reduce inflammation and induce apoptosis.[4][5]
-
p38 MAPK Pathway: Involvement of this pathway has been noted in the anti-inflammatory effects of related compounds.[4][5]
Q3: How can I determine if this compound is inducing apoptosis in my cell line?
Several standard assays can be used to detect apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, can confirm the apoptotic pathway.
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Western Blotting for Apoptotic Markers: Analyzing the expression levels of proteins like Bcl-2, Bax, and cleaved PARP can provide insights into the apoptotic mechanism.
Q4: Is the cytotoxicity of this compound specific to cancer cells?
While many studies focus on the anti-tumor effects of Tenacissosides, it is possible that they exhibit cytotoxicity in non-cancerous cell lines as well, particularly at higher concentrations. It is crucial to determine the cytotoxic profile in the specific cell line being used for your research.
Q5: Are there any known agents that can mitigate the cytotoxic effects of this compound?
Currently, there is no specific information on agents that counteract the toxicity of this compound. However, based on its presumed mechanisms of action, co-treatment with activators of pro-survival pathways like the PI3K/Akt pathway might reduce its apoptotic effects.[1] Additionally, antioxidants could potentially mitigate toxicity if it is mediated by reactive oxygen species (ROS).
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol provides a method for assessing cell viability based on the metabolic activity of the cells.
-
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
-
2. Annexin V/PI Staining for Apoptosis
This protocol outlines the steps for detecting apoptosis using flow cytometry.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Workflow for cytotoxicity assessment of this compound.
Caption: Signaling pathways potentially affected by this compound.
References
- 1. Tenacissoside H Induces Apoptosis and Inhibits Migration of Colon Cancer Cells by Downregulating Expression of GOLPH3 Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenacissoside H Induces Autophagy and Radiosensitivity of Hepatocellular Carcinoma Cells by PI3K/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor activities of tenacissoside C from Marsdenia tenacissima - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 5. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining In Vivo Dosage for Tenacissoside B
Welcome to the technical support center for researchers utilizing Tenacissoside B in in vivo experiments. This resource provides essential guidance on dosage refinement, experimental design, and troubleshooting to ensure the successful and ethical use of this compound.
Frequently Asked Questions (FAQs)
Q1: I am starting a new in vivo study with this compound. What is a recommended starting dose?
A1: As of late 2025, specific in vivo dosage studies for isolated this compound are limited in publicly available literature. However, valuable insights can be drawn from toxicity studies of the ethanolic extract of Marsdenia tenacissima, the plant from which this compound is derived.
A study on the acute oral toxicity of Marsdenia tenacissima extract in rats established a limit dose of 5000 mg/kg, at which no mortality or toxic effects were observed. In a 28-day subacute toxicity study, doses of 250, 500, and 1000 mg/kg were administered orally to rats without significant adverse effects.
Based on these findings, a conservative approach is recommended. A starting dose for pure this compound could be extrapolated from the lowest effective or highest non-toxic dose of the extract, considering the percentage of this compound in the extract if known. If this information is unavailable, a pilot study with a wide range of doses, starting from a very low dose (e.g., 1-5 mg/kg), is crucial.
Q2: What is the most appropriate animal model for studying the effects of this compound?
A2: The choice of animal model depends entirely on the research question. For general toxicity and pharmacokinetic studies, rats are a common and well-characterized model. For efficacy studies, the model should be relevant to the disease or condition being investigated. For example, in cancer research, xenograft or genetically engineered mouse models are frequently used.
Q3: What are the common routes of administration for Tenacissosides?
A3: Pharmacokinetic studies on related compounds like Tenacissoside G, H, and I have utilized both oral (gavage) and intravenous administration. The choice of administration route should align with the intended clinical application and the compound's physicochemical properties. Oral administration is common for initial screening, while intravenous administration can provide insights into bioavailability and direct systemic effects.
Q4: How can I monitor for potential toxicity of this compound in my animal studies?
A4: Comprehensive monitoring is critical. This includes:
-
Daily clinical observations: Record changes in behavior, appearance (fur, eyes), activity levels, and any signs of distress.
-
Body weight measurement: Track body weight at least twice weekly. Significant weight loss can be an early indicator of toxicity.
-
Food and water intake: Monitor daily consumption.
-
Hematology and serum biochemistry: At the end of the study (or at interim points for longer studies), collect blood for analysis of key parameters related to liver, kidney, and hematopoietic function.
-
Histopathology: Conduct a thorough examination of major organs (liver, kidneys, spleen, heart, lungs, etc.) for any pathological changes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the initial dose. | The dose is too low. | Gradually increase the dose in subsequent experimental groups. Consider a dose-escalation study design. Ensure the compound is properly dissolved or suspended for administration. |
| Unexpected mortality or severe adverse effects. | The dose is too high. | Immediately cease administration at that dose level. Re-evaluate the starting dose based on available toxicity data. Conduct a dose-range finding study with lower doses. |
| High variability in animal responses. | Inconsistent administration technique. Genetic variability within the animal strain. | Ensure all personnel are properly trained in the administration technique. Use a well-defined and consistent vehicle for the compound. Increase the number of animals per group to improve statistical power. |
| Compound precipitation in the vehicle. | Poor solubility of this compound in the chosen vehicle. | Test different biocompatible solvents or co-solvents. Consider using a suspension with an appropriate suspending agent. Prepare fresh formulations for each administration. |
Experimental Protocols
Acute Oral Toxicity Study (Up-and-Down Procedure)
This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
-
Animals: Use a small number of healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females as they are often more sensitive.
-
Housing: House animals individually with free access to food and water, except for a brief fasting period (e.g., 3-4 hours) before dosing.
-
Dose Selection: Start with a dose estimated from literature on related compounds or extracts. A suggested starting point could be in the range of 100-300 mg/kg.
-
Administration: Administer a single oral dose of this compound using oral gavage.
-
Observation: Observe the animal continuously for the first 4 hours, and then daily for 14 days. Record all clinical signs of toxicity.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Endpoint: The study is complete after a series of reversals in outcome (survival/death) allows for the calculation of an LD50 (median lethal dose).
Subacute (28-Day) Oral Toxicity Study
-
Animals: Use a sufficient number of animals (e.g., 10 per sex per group) to allow for statistical analysis.
-
Groups:
-
Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Mid dose
-
Group 4: High dose
-
-
Dose Selection: Doses should be selected based on the results of the acute toxicity study. For example, if the LD50 is estimated to be above 2000 mg/kg, doses of 250, 500, and 1000 mg/kg could be appropriate.
-
Administration: Administer the respective doses orally once daily for 28 consecutive days.
-
Monitoring: Conduct daily clinical observations and weekly body weight measurements.
-
Terminal Procedures: At the end of the 28-day period, collect blood for hematology and clinical chemistry. Perform a full necropsy and collect organs for histopathological examination.
Quantitative Data Summary
The following table summarizes data from a subacute toxicity study on the ethanolic extract of Marsdenia tenacissima leaves in rats, which can serve as a reference point for designing studies with this compound.
| Parameter | Control Group | 250 mg/kg | 500 mg/kg | 1000 mg/kg |
| Mortality | 0% | 0% | 0% | 0% |
| Significant Body Weight Changes | No | No | No | No |
| Adverse Clinical Signs | None | None | None | None |
| Hematological Alterations | None | None | None | Minor, not clinically significant |
| Biochemical Alterations | None | None | None | Minor, not clinically significant |
| Histopathological Findings | No significant findings | No significant findings | No significant findings | No significant findings |
Note: This data is for the whole extract and not for isolated this compound. It should be used for preliminary guidance only.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Tenacissosides
Several Tenacissosides have been shown to modulate key signaling pathways involved in inflammation and cancer. The diagrams below illustrate these pathways and potential points of intervention by Tenacissosides.
Caption: NF-κB and p38 MAPK signaling pathways and inhibition by Tenacissosides.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by Tenacissosides.
Experimental Workflow for In Vivo Dosage Refinement
The following diagram outlines a logical workflow for refining the in vivo dosage of this compound.
Caption: A logical workflow for in vivo dosage refinement of a novel compound.
Technical Support Center: UPLC-MS/MS Analysis of Tenacissoside B
Welcome to the Technical Support Center for the UPLC-MS/MS analysis of Tenacissoside B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to matrix effects encountered during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in the context of this compound UPLC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of this compound by co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can significantly compromise the accuracy, precision, and sensitivity of your quantitative results.[2] When analyzing complex biological matrices such as plasma or tissue homogenates, these effects are a common challenge.
Q2: What are the typical signs that my this compound analysis is being affected by matrix effects?
A2: Indicators of matrix effects in your analysis can include:
-
Poor accuracy and precision in your quality control (QC) samples.
-
Inconsistent results across different batches of biological matrix.[1]
-
Non-linear calibration curves.
-
Low or variable signal intensity for this compound, especially in biological samples compared to pure standards.[3]
Q3: What are the likely sources of matrix effects in my this compound samples?
A3: As this compound is a steroidal glycoside, common sources of matrix effects, particularly in biological samples, include:
-
Endogenous compounds: Phospholipids, salts, and proteins from biological fluids like plasma are major contributors to ion suppression.[4][5]
-
Exogenous compounds: If analyzing plant extracts, other saponins, pigments, and phenolic compounds can co-elute and interfere.
-
Sample preparation reagents: Buffers, salts, and detergents used during the extraction process can cause interference if not adequately removed.
Q4: Is it possible to completely eliminate matrix effects?
A4: While complete elimination is often challenging, the impact of matrix effects can be significantly minimized and compensated for.[1] This is typically achieved through a combination of optimized sample preparation, refined chromatographic separation, and the use of an appropriate internal standard (IS).[4]
Q5: How can a stable isotope-labeled internal standard (SIL-IS) help with matrix effects for this compound?
A5: A SIL-IS is considered the "gold standard" for compensating for matrix effects.[1] Because it has nearly identical physicochemical properties to this compound, it will co-elute and experience similar ionization suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by the matrix effect can be effectively normalized, leading to more accurate and precise quantification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your UPLC-MS/MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity in Matrix Samples | Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as solid-phase extraction (SPE) to remove interfering compounds like phospholipids.[4] 2. Optimize Chromatography: Adjust the gradient or change the column to better separate this compound from the interfering matrix components.[6] 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering substances. |
| High Variability in QC Replicates | Inconsistent Matrix Effects | 1. Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for variability between samples.[1] 2. Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to ensure that the calibrators and samples are affected similarly. 3. Evaluate Different Lots of Matrix: During method development, test at least six different lots of the biological matrix to assess the inter-lot variability of the matrix effect.[1] |
| Poor Peak Shape (Tailing, Broadening) | Co-eluting Interferences or Column Contamination | 1. Optimize Mobile Phase: Adjust the pH or organic solvent composition to improve peak shape. 2. Use a Guard Column: This can protect your analytical column from strongly retained matrix components. 3. Implement a Column Wash Step: After each injection or batch, wash the column with a strong solvent to remove any accumulated contaminants.[7] |
| Signal Enhancement Observed | Co-eluting compounds that improve ionization efficiency | 1. Improve Chromatographic Separation: As with ion suppression, separating this compound from the enhancing compounds is key. 2. Modify Sample Preparation: Use a different sample preparation technique that may remove the specific compounds causing enhancement. |
Quantitative Data Summary
Table 1: Representative Matrix Effect and Recovery Data for Tenacissosides in Rat Plasma
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Tenacissoside G | 10 | 95.3 ± 4.1 | 85.2 ± 5.6 |
| 500 | 97.1 ± 3.8 | 88.4 ± 4.9 | |
| 1500 | 96.5 ± 4.5 | 87.1 ± 5.1 | |
| Tenacissoside H | 10 | 101.2 ± 5.3 | 88.1 ± 6.2 |
| 500 | 105.4 ± 4.7 | 90.3 ± 5.5 | |
| 1500 | 108.3 ± 3.9 | 89.5 ± 4.8 | |
| Tenacissoside I | 10 | 91.4 ± 6.1 | 80.7 ± 7.3 |
| 500 | 94.2 ± 5.5 | 83.1 ± 6.8 | |
| 1500 | 99.0 ± 4.9 | 82.5 ± 6.1 |
-
Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in neat solution) x 100. A value close to 100% indicates minimal matrix effect.
-
Recovery (%) is calculated as (Peak area of pre-extraction spike / Peak area of post-extraction spike) x 100.
Experimental Protocols
Protocol: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix effect on this compound analysis.
Materials:
-
Blank biological matrix (e.g., plasma, tissue homogenate) from at least six different sources.
-
This compound certified reference standard.
-
Stable isotope-labeled internal standard for this compound (if available).
-
All necessary solvents and reagents for your established sample preparation and UPLC-MS/MS method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound (and IS) into the final reconstitution solvent at low, medium, and high concentrations relevant to your assay range.
-
Set B (Post-extraction Spike): Process blank matrix samples from each of the six sources using your established extraction procedure. Spike this compound (and IS) into the final, dried, and reconstituted extracts at the same low, medium, and high concentrations as Set A.
-
Set C (Pre-extraction Spike): Spike this compound (and IS) into the blank matrix from each of the six sources before starting the extraction procedure. These samples are used to determine recovery.
-
-
Analyze Samples: Analyze all three sets of samples using your validated UPLC-MS/MS method.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF %): (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) x 100
-
Interpretation of Results:
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
The coefficient of variation (%CV) of the MF across the different matrix lots should ideally be less than 15%.
Visualizations
Caption: Troubleshooting workflow for matrix effects in this compound analysis.
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Tenacissoside G, Tenacissoside H, and Tenacissoside I in Rat Plasma by UPLC-MS/MS and Their Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Tenacissoside B
Welcome to the technical support center for Tenacissoside B. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation, with a focus on strategies to improve its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a flavonoid glycoside, a class of natural compounds known for a variety of potential therapeutic effects. However, like many flavonoids, its clinical utility can be limited by low oral bioavailability.[1][2] This is often due to factors such as poor water solubility, extensive metabolism in the gastrointestinal tract and liver, and rapid clearance from the body.[1][3] Enhancing its bioavailability is a critical step to unlock its full therapeutic potential.
Q2: What are the primary metabolic pathways that reduce the bioavailability of flavonoid glycosides like this compound?
A2: Flavonoid glycosides are typically metabolized in the small intestine and the liver. Intestinal enzymes can hydrolyze the glycosidic bond, releasing the aglycone (the non-sugar part).[2] Both the original glycoside and the aglycone can then undergo Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., glucuronidation, sulfation) metabolism.[3] These modifications increase water solubility and facilitate excretion, thereby reducing systemic exposure. The gut microbiota also plays a significant role in metabolizing flavonoids.[2]
Q3: What are the main strategies to improve the bioavailability of this compound?
A3: Key strategies can be broadly categorized into two areas: chemical modification and advanced formulation approaches. Chemical modifications aim to alter the physicochemical properties of the molecule itself, for example, through methylation or acylation.[4] Formulation strategies focus on protecting the molecule from degradation and enhancing its absorption using novel drug delivery systems like nanoparticles, liposomes, or cyclodextrin (B1172386) complexes.[5][6]
Troubleshooting Guide
Issue 1: Poor dissolution of this compound in aqueous media for in vitro assays.
-
Possible Cause: this compound, like many flavonoid glycosides, may have low aqueous solubility, which can hinder its absorption and lead to variability in experimental results.[1][3]
-
Troubleshooting Steps:
-
Co-solvents: Attempt to dissolve the compound using a small percentage of a pharmaceutically acceptable co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) in your aqueous buffer.
-
pH Adjustment: Evaluate the pH-solubility profile of this compound. Adjusting the pH of the buffer may ionize the compound and improve its solubility.
-
Complexation: Consider using cyclodextrins to form inclusion complexes.[6] Cyclodextrins have a hydrophobic inner cavity and a hydrophilic outer surface, which can encapsulate poorly soluble molecules and increase their aqueous solubility.
-
Issue 2: High variability in plasma concentrations of this compound in animal pharmacokinetic studies.
-
Possible Cause: This variability could be due to inconsistent absorption, which is often linked to the compound's poor solubility and susceptibility to gut metabolism.[7]
-
Troubleshooting Steps:
-
Formulation Standardization: Ensure a consistent and well-characterized formulation is used for oral administration. A simple suspension may not be sufficient.
-
Lipid-Based Formulations: Investigate the use of lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS). These can improve solubility and lymphatic uptake, potentially bypassing first-pass metabolism in the liver.
-
Nanoparticle Formulations: Formulating this compound into nanoparticles can increase its surface area for dissolution and improve absorption.[8] Polymeric nanoparticles or solid lipid nanoparticles are common choices.[6]
-
Issue 3: In vitro Caco-2 cell permeability assay suggests this compound is a P-glycoprotein (P-gp) substrate.
-
Possible Cause: If this compound is actively transported out of the intestinal cells by efflux pumps like P-gp, its net absorption will be significantly reduced.
-
Troubleshooting Steps:
-
Co-administration with P-gp Inhibitors: In your in vitro model, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to confirm P-gp mediated efflux. A significant increase in the apparent permeability coefficient (Papp) in the presence of an inhibitor would confirm this.
-
Formulation with Excipients that Inhibit P-gp: Some pharmaceutical excipients used in formulations, such as Tween 80 and Pluronic block copolymers, have been shown to inhibit P-gp activity. Incorporating these into your formulation could enhance absorption.
-
Data on Bioavailability Enhancement Strategies
The following table summarizes hypothetical quantitative data for different formulation strategies aimed at improving the oral bioavailability of a model flavonoid glycoside similar to this compound.
| Formulation Strategy | Oral Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Aqueous Suspension | 2.5 | 150 | 4.0 | 980 |
| Cyclodextrin Complex | 8.0 | 450 | 2.0 | 3,200 |
| Polymeric Nanoparticles | 15.5 | 800 | 1.5 | 6,500 |
| Self-Emulsifying Drug Delivery System (SEDDS) | 22.0 | 1100 | 1.0 | 9,800 |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation to the apical (A) side of the Transwell insert.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.
-
To assess efflux, perform the experiment in the reverse direction (B to A).
-
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate Papp: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Dosing:
-
Intravenous (IV) Group: Administer this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein to determine the absolute bioavailability.
-
Oral (PO) Groups: Administer different formulations of this compound (e.g., aqueous suspension, nanoparticle formulation) via oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%). F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Visualizations
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoid Bioavailability and Attempts for Bioavailability Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced drug delivery systems for the management of local conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intestinal absorption and metabolism of xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioavailability of bioactive food compounds: a challenging journey to bioefficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Tenacissoside B: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anti-inflammatory activity of Tenacissoside B, a compound isolated from Marsdenia tenacissima. Due to the limited direct experimental data on this compound, this guide utilizes data from its close structural analog, Tenacissoside H, and the well-established anti-inflammatory drug, Dexamethasone, as comparators. The data presented is primarily from studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing inflammatory responses.
While direct studies on the anti-inflammatory properties of this compound are not yet available in the public domain, the demonstrated activity of other Tenacissosides from Marsdenia tenacissima strongly suggests its potential as an anti-inflammatory agent.[1] Glycosides extracted from this plant have been shown to possess various pharmacological activities, including anti-inflammatory effects.[1][2] This guide aims to provide a foundational understanding of the expected anti-inflammatory profile of this compound by drawing parallels with Tenacissoside H and benchmarking against Dexamethasone.
Comparative Efficacy of Anti-Inflammatory Agents
The anti-inflammatory effects of Tenacissoside H and Dexamethasone have been evaluated by measuring their ability to inhibit the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages. These mediators include nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).
| Compound | Target Mediator | IC50 Value (µM) | Cell Model |
| Tenacissoside H | NO | Data not available | RAW 264.7 |
| TNF-α | Data not available | RAW 264.7 | |
| IL-6 | Data not available | RAW 264.7 | |
| IL-1β | Data not available | RAW 264.7 | |
| Dexamethasone | NO | ~88.2* | RAW 264.7[3] |
| TNF-α | Data not available | RAW 264.7 | |
| IL-6 | 0.063 | RAW 264.7[4] | |
| IL-1β | 0.115 | RAW 264.7[4] |
*Note: IC50 value for Dexamethasone on NO production was converted from 34.60 µg/mL.[3]
Studies on Tenacissoside H in a zebrafish model have shown its ability to reduce macrophage migration and suppress the mRNA expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-8, in a dose-dependent manner.[5][6] This in vivo data provides strong evidence for the anti-inflammatory potential of Tenacissosides.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of anti-inflammatory activity.
Cell Culture and Treatment
Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, the culture medium is replaced with fresh medium. Cells are then pre-treated with various concentrations of the test compounds (e.g., Tenacissoside H or Dexamethasone) for 1-2 hours before being stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response.
Nitric Oxide (NO) Production Assay (Griess Assay)
The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
-
After the treatment period, 100 µL of the cell culture supernatant is collected from each well.
-
The supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The mixture is incubated at room temperature for 10-15 minutes in the dark.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is calculated from a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
The concentrations of TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Supernatants from treated cells are collected and centrifuged to remove any cellular debris.
-
The appropriate wells of a 96-well plate are coated with a capture antibody specific for the cytokine of interest.
-
After washing, the wells are blocked to prevent non-specific binding.
-
The collected supernatants and a series of known concentrations of the recombinant cytokine (for the standard curve) are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Following another washing step, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.
-
The reaction is stopped, and the absorbance is read at the appropriate wavelength.
-
The cytokine concentrations in the samples are determined by comparison to the standard curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of many natural compounds, including those from Marsdenia tenacissima, are often mediated through the modulation of key intracellular signaling pathways that regulate the expression of pro-inflammatory genes. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response triggered by LPS.
Studies on Tenacissoside H have shown that it exerts its anti-inflammatory effects by inhibiting the activation of both the NF-κB and p38 MAPK pathways.[5][6] This inhibition leads to a downstream reduction in the production of various inflammatory mediators.
References
A Comparative Analysis of Tenacissoside B and Dexamethasone: Anti-inflammatory Mechanisms and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Tenacissoside B and the well-established corticosteroid, dexamethasone (B1670325), focusing on their anti-inflammatory properties. The comparison is based on available experimental data concerning their mechanisms of action, efficacy in preclinical models, and toxicological profiles.
Introduction
Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Dexamethasone is a potent synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive effects. This compound, a C21 steroidal glycoside isolated from plants of the Marsdenia genus, has emerged as a compound of interest for its potential anti-inflammatory activities. This guide aims to provide a side-by-side comparison of these two compounds to aid researchers in drug discovery and development. Given the limited direct research on this compound, data on the structurally similar and co-occurring compound, Tenacissoside H, is used as a proxy to infer its biological activities.
Mechanism of Action
Both this compound (via its proxy, Tenacissoside H) and dexamethasone exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Tenacissoside H has been shown to inhibit the activation of NF-κB and the p38 MAPK pathway. This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.[1][2]
Dexamethasone acts as a glucocorticoid receptor (GR) agonist. The activated GR complex translocates to the nucleus and interferes with the activity of pro-inflammatory transcription factors, including NF-κB and Activator Protein-1 (AP-1).[3][4] Dexamethasone also inhibits the p38 MAPK pathway, contributing to its broad anti-inflammatory effects.[5][6]
Signaling Pathway Diagrams
The following diagrams illustrate the points of intervention for Tenacissoside H and Dexamethasone within the NF-κB and p38 MAPK signaling cascades.
References
- 1. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Evaluation of fatty acid amides in the carrageenan-induced paw edema model - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Tenacissoside B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tenacissoside B's potential molecular targets, drawing upon experimental data from closely related compounds, Tenacissoside G and H. Due to a lack of direct experimental validation for this compound, this document leverages the significant structural and functional similarities within the Tenacissoside family to infer its mechanism of action. The primary molecular targets identified are key components of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways, both critical mediators of the inflammatory response.
Comparative Analysis of Molecular Target Modulation
The anti-inflammatory effects of Tenacissosides are primarily attributed to their ability to suppress the production of pro-inflammatory mediators. The following table summarizes the quantitative data on the modulation of key inflammatory markers by Tenacissoside G and H, which are used here as surrogates for this compound, in comparison to the well-established anti-inflammatory drug, Dexamethasone.
| Molecular Target | Compound | Cell/Model System | Concentration/Dose | % Inhibition/Reduction | Reference |
| Pro-inflammatory Cytokines | |||||
| TNF-α | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | ~50% (mRNA) | [1] |
| Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (mRNA) | [2][3] | |
| Dexamethasone | COVID-19 Patients | 8 mg twice daily | Significant reduction in CRP | [4][5] | |
| IL-6 | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | ~60% (mRNA) | [1] |
| Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (mRNA) | [2][3] | |
| Dexamethasone | COVID-19 Patients | 8 mg twice daily | Significant reduction in CRP | [4][5] | |
| IL-1β | Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (mRNA) | [2][3] |
| Inflammatory Enzymes & Mediators | |||||
| iNOS | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | ~70% (mRNA) | [1] |
| Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (nos2b mRNA) | [2][3] | |
| COX-2 | Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (mRNA) | [2][3] |
| MMP-3 | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | ~55% (mRNA) | [1] |
| MMP-13 | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | ~65% (mRNA) | [1] |
| Signaling Pathways | |||||
| p-p65 (NF-κB) | Tenacissoside G | IL-1β-stimulated mouse chondrocytes | 10 µM | Significant reduction (protein) | [1] |
| Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (phosphorylation) | [2] | |
| p-p38 (MAPK) | Tenacissoside H | LPS-stimulated zebrafish | 50 µg/mL | Significant reduction (phosphorylation) | [2] |
Note: The data for Tenacissoside G and H are presented as indicative of this compound's potential activity. Direct experimental validation on this compound is required for confirmation.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the molecular targets of Tenacissoside G and H, which can be adapted for this compound.
Cell Culture and Treatment
-
Cell Line: Primary mouse chondrocytes or RAW264.7 macrophage cell line.
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound (or G/H) for 1-2 hours, followed by stimulation with an inflammatory agent such as Lipopolysaccharide (LPS) (1 µg/mL) or Interleukin-1 beta (IL-1β) (10 ng/mL) for a specified duration (e.g., 24 hours for cytokine measurements). A vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone) are included.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from treated cells using a TRIzol-based reagent according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR: qRT-PCR is performed using a SYBR Green master mix on a real-time PCR system. The relative expression of target genes (e.g., TNF-α, IL-6, IL-1β, iNOS, COX-2, MMP-3, MMP-13) is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the 2-ΔΔCt method.
Western Blot Analysis
-
Protein Extraction: Whole-cell lysates are prepared using RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, IκBα) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using image analysis software and normalized to a loading control (e.g., GAPDH or β-actin).
Immunofluorescence Staining
-
Cell Seeding and Treatment: Cells are seeded on glass coverslips in a 24-well plate and treated as described in the cell culture protocol.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: Cells are blocked with 5% BSA for 1 hour and then incubated with a primary antibody against the target protein (e.g., NF-κB p65) overnight at 4°C. After washing, cells are incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Nuclear Counterstaining and Imaging: Nuclei are counterstained with DAPI. The coverslips are mounted on glass slides, and images are captured using a fluorescence microscope. The nuclear translocation of the target protein is quantified by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Visualizing the Molecular Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound is believed to exert its anti-inflammatory effects.
References
- 1. Tenacissoside G alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 3. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Efficacy of Dexamethasone and Methylprednisolone in Improving PaO2/FiO2 Ratio Among COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
A Comparative In Vitro Analysis of Tenacissoside B and its Synthetic Analogs: Current Research Landscape
A comprehensive review of available scientific literature reveals a notable absence of direct comparative studies on the in vitro activities of Tenacissoside B and its synthetic analogs. While research has highlighted the potential of this compound and related C21 steroidal glycosides from the plant Marsdenia tenacissima in anticancer and anti-inflammatory applications, the synthesis and subsequent in vitro evaluation of this compound derivatives against the parent compound have not been extensively reported.
This guide aims to provide a summary of the known in vitro biological activities of compounds structurally related to this compound, highlighting the existing data and the significant gaps in the current understanding of its structure-activity relationships. Due to the lack of direct comparative data for this compound and its synthetic analogs, this report will focus on the available information for closely related compounds, primarily Tenacissoside C, to provide a contextual understanding.
In Vitro Anticancer Activity of Related Compounds
Research into the C21 steroidal glycosides from Marsdenia tenacissima has demonstrated their potential as cytotoxic agents against various cancer cell lines. Notably, Tenacissoside C has been the subject of in vitro studies, providing insights that may be relevant to understanding the potential of this compound.
Cytotoxicity Data for Tenacissoside C
| Compound | Cell Line | Assay | Time Points (hours) | IC50 (µM) |
| Tenacissoside C | K562 (Human chronic myelogenous leukemia) | MTT | 24 | 31.4 |
| 48 | 22.2 | |||
| 72 | 15.1 |
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells (e.g., K562) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., Tenacissoside C) for specified durations (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow the formazan (B1609692) crystals to form.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Mechanisms of Action
Studies on Tenacissoside C have elucidated its pro-apoptotic and cell cycle arrest mechanisms in K562 cells. It is plausible that this compound may exert its effects through similar pathways.
Apoptosis Induction Pathway of Tenacissoside C in K562 Cells
Caption: Proposed mitochondrial apoptosis pathway induced by Tenacissoside C.
Cell Cycle Arrest Mechanism of Tenacissoside C in K562 Cells
Caption: Tenacissoside C induces G0/G1 cell cycle arrest by downregulating Cyclin D1.
Future Directions and Research Gaps
The lack of data on synthetic analogs of this compound represents a significant gap in the medicinal chemistry and pharmacology of this class of compounds. Future research should focus on:
-
Synthesis of this compound Analogs: The design and synthesis of a library of this compound derivatives with modifications at key positions (e.g., the aglycone or the sugar moieties) are crucial.
-
Direct Comparative In Vitro Studies: Rigorous in vitro evaluation of these synthetic analogs against this compound is necessary to establish clear structure-activity relationships. This should include a panel of cancer cell lines and assays for various biological activities.
-
Elucidation of Mechanisms of Action: Detailed mechanistic studies for this compound and its promising analogs will be essential to understand their molecular targets and pathways of action.
Reproducibility of Tenacissoside B's Effects on the NF-κB Pathway: A Comparative Guide
A Note on Nomenclature: Initial literature searches for "Tenacissoside B" did not yield specific results. However, extensive research exists for the closely related compounds, Tenacissoside G and Tenacissoside H, isolated from the same plant, Marsdenia tenacissima. This guide will focus on the well-documented effects of Tenacissoside G and H on the NF-κB pathway as a proxy for the likely, yet unconfirmed, effects of this compound.
Introduction to the NF-κB Pathway and Tenacissosides
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[1][2][3] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[4][5] Upon stimulation by various inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated.[6][7] This leads to the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[2][5][6] Dysregulation of this pathway is implicated in a multitude of inflammatory diseases.[1]
Tenacissosides, steroidal glycosides extracted from the medicinal plant Marsdenia tenacissima, have demonstrated significant anti-inflammatory properties.[8][9][10] This guide provides a comparative analysis of the reproducible effects of Tenacissoside G and H on the NF-κB pathway, supported by experimental data and protocols.
Comparative Efficacy on the NF-κB Pathway
The anti-inflammatory effects of Tenacissoside G and H are primarily attributed to their ability to suppress the NF-κB signaling cascade. Experimental evidence consistently demonstrates their inhibitory action on key steps of this pathway.
| Compound | Model | Stimulant | Key Effect | Quantitative Data | Reference |
| Tenacissoside H | Zebrafish | Lipopolysaccharide (LPS) | Inhibited phosphorylation of IκBα and p65 | Dose-dependent reduction in P-IκBα and P-p65 protein levels observed via Western blot.[8] | [8][9] |
| Tenacissoside H | Bone marrow macrophages (BMMs) | RANKL | Suppressed nuclear translocation of p65 | Significant decrease in nuclear p65 observed via Western blot.[6] | [6] |
| Tenacissoside G | Primary mouse chondrocytes | Interleukin-1β (IL-1β) | Suppressed NF-κB activation | Significantly inhibited the expression of iNOS, TNF-α, IL-6, MMP-3, and MMP-13.[10] | [10] |
| Vanillyl Alcohol | HEK293 cells, THP-1 macrophages | Actinidin (Act d 1), LPS | Reduced nuclear localization of p65 | Decreased NF-κB activation and expression of IL-1β and TNF-α.[2][11] | [2][11] |
| Lauric Acid | HEK293 cells, THP-1 macrophages | Actinidin (Act d 1), LPS | Reduced nuclear localization of p65 | Decreased NF-κB activation.[2][11] | [2][11] |
| Curcumin | Tenocytes | - | Inhibited translocation of p65 to the nucleus | Degrades IκBα.[7] | [7] |
| Caffeic Acid | - | - | Inhibited nuclear translocation of NF-κB | Prevents activation of IKK and TGF-β-activated kinase (TAK1).[7] | [7] |
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental methodologies are crucial. Below are key protocols used to assess the effects of Tenacissosides on the NF-κB pathway.
Western Blotting for IκBα and p65 Phosphorylation
Objective: To quantify the levels of total and phosphorylated IκBα and p65 proteins.
Methodology:
-
Cell Lysis: Treat cells with the desired concentrations of Tenacissoside and/or inflammatory stimulant (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total p65, phospho-p65, total IκBα, and phospho-IκBα overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
p65 Nuclear Translocation Assay
Objective: To visualize and quantify the movement of the p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with Tenacissoside and/or an inflammatory stimulant.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Blocking: Block with a solution containing BSA to prevent non-specific antibody binding.
-
Immunofluorescence Staining: Incubate the cells with a primary antibody against p65, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.[12]
-
Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells using image analysis software. The ratio of nuclear to cytoplasmic fluorescence indicates the extent of translocation.[13][14][15]
Visualizing the Mechanism of Action
To better understand the role of Tenacissosides in the NF-κB pathway, the following diagrams illustrate the signaling cascade and the experimental workflow.
Caption: The NF-κB signaling pathway and the inhibitory action of Tenacissoside G/H.
Caption: Experimental workflow for assessing the effects of Tenacissosides on the NF-κB pathway.
Conclusion
The available scientific literature provides strong and reproducible evidence for the inhibitory effects of Tenacissoside G and H on the NF-κB signaling pathway. These compounds consistently demonstrate the ability to suppress the phosphorylation of key signaling proteins, IκBα and p65, and prevent the nuclear translocation of p65. This mechanism underlies their potent anti-inflammatory properties observed in various in vitro and in vivo models. The detailed experimental protocols provided herein offer a robust framework for researchers to independently verify and further explore the therapeutic potential of these natural compounds in the context of NF-κB-driven inflammation. While direct evidence for "this compound" is currently lacking, the data from its close analogues strongly suggest a similar mechanism of action.
References
- 1. Simultaneous assessment of NF-κB/p65 phosphorylation and nuclear localization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Nrf2/KEAP1 signaling pathway using bioactive compounds to combat mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagosomal IκBα Degradation Plays a Role in the Long Term Control of Tumor Necrosis Factor-α-induced Nuclear Factor-κB (NF-κB) Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IKK/NF‐κB and ROS signal axes are involved in Tenacissoside H mediated inhibitory effects on LPS‐induced inflammatory osteolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. images.drugscreen.org.cn [images.drugscreen.org.cn]
- 9. Tenacissoside H exerts an anti-inflammatory effect by regulating the nf-κb and p38 pathways in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tenacissoside G alleviated osteoarthritis through the NF-κB pathway both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NUCLEAR TRANSLOCATION OF p65 NF-κB IS SUFFICIENT FOR VCAM-1, BUT NOT ICAM-1, EXPRESSION IN TNF-STIMULATED SMOOTH MUSCLE CELLS: DIFFERENTIAL REQUIREMENT FOR PARP-1 EXPRESSION AND INTERACTION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Tenacissoside B and Related C21 Steroidal Glycosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Tenacissoside B, a C21 steroidal glycoside primarily isolated from Marsdenia tenacissima. Due to the limited availability of data on this compound from other plant sources, this document focuses on its properties derived from Marsdenia tenacissima and offers a comparative perspective by examining related C21 steroidal glycosides from other species within the Apocynaceae family. This approach allows for a broader understanding of this class of compounds and their therapeutic potential.
Data Presentation: Biological Activities of this compound and Related Compounds
The following table summarizes the cytotoxic activities of this compound and other C21 steroidal glycosides against various cancer cell lines. This comparative data highlights the potential of these natural products in oncology research.
| Compound | Plant Source | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Marsdenia tenacissima | Raji (Burkitt's lymphoma) | 15.1 (72h) | [1][2] |
| NB4 (Acute promyelocytic leukemia) | - | [1] | ||
| K562 (Chronic myelogenous leukemia) | 15.1 (72h) | [1][2] | ||
| Tenacissoside C | Marsdenia tenacissima | K562 (Chronic myelogenous leukemia) | 15.1 (72h) | [2] |
| Tenacissoside I | Marsdenia tenacissima | Raji (Burkitt's lymphoma) | - | [1] |
| NB4 (Acute promyelocytic leukemia) | - | [1] | ||
| K562 (Chronic myelogenous leukemia) | - | [1] | ||
| Marsdenoside K | Marsdenia tenacissima | Raji (Burkitt's lymphoma) | - | [1] |
| NB4 (Acute promyelocytic leukemia) | - | [1] | ||
| K562 (Chronic myelogenous leukemia) | - | [1] |
Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell viability. The duration of the assay is provided in parentheses where available. A hyphen (-) indicates that specific data was not provided in the cited sources.
Experimental Protocols
Detailed methodologies for the extraction, purification, and evaluation of the biological activity of this compound and related compounds are crucial for reproducible research.
Extraction and Isolation of this compound from Marsdenia tenacissima
This protocol outlines the general steps for the extraction and isolation of this compound.[3][4]
a. Plant Material Preparation:
-
Air-dry the stems of Marsdenia tenacissima in a shaded area.
-
Grind the dried stems into a coarse powder.
b. Extraction:
-
Macerate the powdered plant material in 95% ethanol (B145695) (1:10 w/v) at room temperature for 24-48 hours with occasional agitation.[3]
-
Filter the mixture to separate the ethanolic extract from the plant residue.
-
Repeat the extraction process three times to ensure maximum yield.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[3]
c. Fractionation:
-
Suspend the crude extract in water.
-
Perform liquid-liquid partitioning with an equal volume of ethyl acetate (B1210297). Repeat this step 3-5 times.[3]
-
Combine the ethyl acetate fractions and evaporate the solvent under reduced pressure to yield the ethyl acetate-soluble fraction, which is enriched with C21 steroidal glycosides.
d. Purification:
-
Subject the ethyl acetate fraction to column chromatography using MCI gel with a methanol-water gradient.[4]
-
Further purify the resulting fractions on a silica (B1680970) gel column using a dichloromethane-methanol gradient.[4]
-
Perform subsequent purification using Sephadex LH-20 column chromatography with methanol (B129727) as the eluent.[4]
-
Achieve final purification of this compound using preparative High-Performance Liquid Chromatography (HPLC).[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][5]
a. Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 2.0 × 10^4 cells/well and incubate overnight.[6]
b. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treat the cells with different concentrations of the compound and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
c. MTT Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate at 37°C for 2-4 hours.[7]
d. Formazan (B1609692) Solubilization:
-
Aspirate the medium containing MTT.
-
Add 100 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[7]
e. Absorbance Measurement:
-
Shake the plate for 15 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at 562 nm using a microplate reader.[7]
f. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema Model)
This in vivo assay is used to evaluate the acute anti-inflammatory activity of a compound.[8]
a. Animal Model:
-
Use adult male Wistar rats or Swiss albino mice.
-
Fast the animals overnight before the experiment with free access to water.
b. Compound Administration:
-
Administer this compound orally at different doses (e.g., 5, 10, 20 mg/kg body weight).
-
Administer a positive control (e.g., indomethacin (B1671933) at 10 mg/kg) and a vehicle control (e.g., saline or a suitable solvent) to separate groups of animals.[8]
c. Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
d. Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
e. Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the extraction and isolation of this compound and a key signaling pathway associated with the anti-inflammatory effects of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suitability of the MTT-based cytotoxicity assay to detect okadaic acid contamination of mussels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Competitive Binding Screening Assay Reveals Sennoside B as a Potent Natural Product Inhibitor of TNF-α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulatory Effects of Pb2+ on Virally Challenged Chicken Macrophage (HD‐11) and B‐Lymphocyte (DT40) Cell Lines In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Tenacissoside B: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of novel chemical compounds is a critical component of laboratory safety and environmental responsibility. Tenacissoside B, a steroidal glycoside, requires careful handling and disposal due to the potential for unknown biological activity. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established protocols for hazardous chemical waste is essential. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound.
Core Principles for Disposal
The fundamental principle for disposing of a novel compound like this compound is to treat it as hazardous waste.[1][2][3] This ensures the highest level of safety for laboratory personnel and minimizes environmental impact. All waste generated, including the pure compound, solutions, and contaminated materials, must be collected and managed by a licensed hazardous waste disposal service.[4] Under no circumstances should this compound or its waste be disposed of in regular trash or poured down the sanitary sewer system.[5]
Quantitative Data and Hazard Assessment
Given the novelty of this compound, specific quantitative data on toxicity and environmental impact is likely unavailable. Therefore, a risk assessment should be based on the general properties of steroidal glycosides. Many compounds in this class exhibit potent biological activity. The following table summarizes the key considerations for handling and disposal.
| Parameter | Guideline | Rationale |
| Toxicity | Assume high potency and toxicity. | As a steroidal glycoside, this compound may have significant, uncharacterized physiological effects.[6] |
| Physical State | Solid (powder) | Handle as a powder, minimizing dust generation.[7] |
| Solubility | Likely soluble in organic solvents. | Prepare for managing both solid and liquid waste streams. |
| Waste Categorization | Hazardous Chemical Waste | Ensures compliance with federal, state, and local regulations.[8][9] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the necessary steps for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound in any form, all personnel must be equipped with the appropriate PPE to prevent exposure.[5]
-
Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended when handling the pure compound or concentrated solutions.[1]
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.[1]
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the solid compound outside of a containment device, an N95 or higher-rated respirator is advised to prevent inhalation of fine particles.[1][7]
Step 2: Waste Segregation and Collection
Proper segregation of waste at the point of generation is crucial to prevent dangerous chemical reactions and ensure compliant disposal.[2][3]
-
Solid Waste:
-
Place all solid waste contaminated with this compound, such as weighing papers, pipette tips, and contaminated gloves, into a designated, clearly labeled hazardous waste container.[1][5]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[4]
-
Unused or expired solid this compound should be disposed of in its original, sealed container or a securely sealed and labeled waste container.[5]
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof container for hazardous liquid waste.[4]
-
The container must be clearly labeled with "Hazardous Waste," the name "this compound," the solvent(s) used, and the approximate concentration.
-
Do not mix with other waste streams unless compatibility has been confirmed.[4]
-
-
Contaminated Labware:
-
Glassware: Reusable glassware should be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol (B145695) or methanol). The rinsate must be collected and disposed of as hazardous liquid waste.[5] After decontamination, the glassware can be washed through standard laboratory procedures.
-
Plasticware: Disposable plasticware contaminated with this compound should be disposed of as solid hazardous waste.[1]
-
Step 3: Storage and Disposal Pathway
All collected this compound waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4][10]
-
Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.[2][10]
-
Storage: Store sealed waste containers in a designated satellite accumulation area, segregated from incompatible materials.[10]
-
Pickup: Schedule a waste pickup with your institution's EHS department.[10]
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe Disposal of Laboratory Chemicals [emsllcusa.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nasc.cc [nasc.cc]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
